2-Methyl-2-(methylamino)propan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2-(methylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-5(2,4-7)6-3/h6-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYBRZAQMRWQOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20329684 | |
| Record name | 2-methyl-2-(methylamino)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20329684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27646-80-6 | |
| Record name | 2-Methyl-2-(methylamino)-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27646-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-2-methylamino-1-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027646806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-methyl-2-(methylamino)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20329684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYL-2-METHYLAMINO-1-PROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHE79J5KHU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methyl-2-(methylamino)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-2-(methylamino)propan-1-ol (CAS No. 27646-80-6), a versatile building block in organic synthesis with significant applications in the pharmaceutical industry. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, outlines analytical methodologies for its characterization, and explores its role as a key intermediate in the development of therapeutic agents, notably as a precursor to Cannabinoid Receptor 2 (CB2) modulators. Included are detailed data presentations and mandatory visualizations to facilitate understanding and practical application in a research and development setting.
Chemical and Physical Properties
This compound is a chiral amino alcohol. Its properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 27646-80-6 | [1][2][3] |
| Molecular Formula | C₅H₁₃NO | [1][2] |
| Molecular Weight | 103.16 g/mol | [2] |
| IUPAC Name | This compound | [2][3] |
| Boiling Point | 162 °C | |
| Density | 0.878 g/cm³ | |
| Flash Point | 62 °C | |
| Vapor Pressure | 0.755 mmHg at 25°C | [4] |
| Refractive Index | 1.429 | [4] |
Synthesis Protocol
A common method for the synthesis of this compound involves the reaction of 1-chloro-2-methyl-2-propanol with methylamine. The following protocol is based on established microwave-assisted synthesis methods which offer rapid and efficient reaction conditions.
Experimental Protocol: Microwave-Assisted Synthesis
Materials:
-
1-chloro-2-methyl-2-propanol
-
40% solution of methylamine in methanol
-
Acetonitrile
-
Saturated sodium bicarbonate solution
-
Microwave synthesis reactor (e.g., CEM Discover)
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a microwave reaction vessel, dissolve 1-chloro-2-methyl-2-propanol (1.00 mmol, 103 µL) in a 40% solution of methylamine in methanol (0.5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 100°C with 100W of microwave power for 15 minutes.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent by vacuum distillation using a rotary evaporator.
-
To the resulting residue, add acetonitrile (3 mL) to precipitate any solid byproducts.
-
Filter the mixture to remove the precipitated solid.
-
To the filtrate, add a few drops of saturated sodium bicarbonate solution.
-
Remove the solvent from the filtrate by vacuum distillation to yield crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography if necessary.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the analysis of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase:
-
A mixture of acetonitrile and water, with a small amount of phosphoric acid as a modifier. For Mass Spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.
General Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of dilutions to generate a calibration curve.
-
Chromatographic Conditions:
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
-
Analysis: Inject the standards and samples onto the HPLC system. The retention time and peak area are used for identification and quantification, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expect signals corresponding to the hydroxyl proton, the methylene protons adjacent to the hydroxyl group, the methyl protons on the nitrogen, and the two equivalent methyl groups on the quaternary carbon.
-
¹³C NMR: Expect distinct signals for the methylene carbon, the quaternary carbon, the methyl carbon attached to the nitrogen, and the two equivalent methyl carbons.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds due to its bifunctional nature, containing both a nucleophilic secondary amine and a primary alcohol.
Precursor to Cannabinoid Receptor 2 (CB2) Modulators
This compound is utilized in the synthesis of CB2 receptor modulators. These modulators are of significant interest for their potential therapeutic applications in treating pain, inflammation, and neurodegenerative diseases, without the psychoactive effects associated with CB1 receptor activation. The synthesis of these modulators often involves the reaction of the secondary amine of this compound with a suitable electrophile to build the final drug scaffold.
Signaling Pathway of CB2 Receptor Agonists
CB2 receptors are G-protein coupled receptors (GPCRs). Upon activation by an agonist, the receptor initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors like protein kinase A (PKA). Additionally, CB2 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway. This signaling ultimately leads to the modulation of immune cell function, reducing inflammation and pain.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6][7]
Conclusion
This compound is a key chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined properties and versatile reactivity make it an attractive starting material for the synthesis of complex, biologically active molecules. This guide has provided essential technical information to support its use in research and development, with a particular focus on its application as a precursor to novel therapeutics targeting the CB2 receptor. Researchers and scientists are encouraged to consider the detailed protocols and data presented herein for their synthetic and analytical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. US8362279B2 - Process for pure duloxetine hydrochloride - Google Patents [patents.google.com]
- 7. Duloxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-2-(methylamino)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-2-(methylamino)propan-1-ol is a beta-amino alcohol that serves as a versatile building block in organic synthesis and medicinal chemistry.[1] Its structure, which incorporates a primary alcohol and a secondary amine, makes it a valuable intermediate for creating more complex molecules, including heterocyclic compounds and pharmaceutical agents.[1] A thorough understanding of its physicochemical properties is essential for its effective application in research and development, particularly in areas such as reaction kinetics, formulation development, and pharmacokinetic profiling.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details standard experimental protocols for their determination, and presents a logical workflow for its characterization.
Physicochemical Data
The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₃NO | [2][3] |
| Molecular Weight | 103.16 g/mol | [2][3] |
| Appearance | Colorless to Yellow Liquid or Semi-Solid | |
| Melting Point | 49 °C | [4] |
| Boiling Point | 162 °C | [2][4][5] |
| Density | 0.878 g/cm³ | [2][5][6] |
| Flash Point | 62 °C | [2][4][5] |
| Solubility | Slightly soluble in Chloroform and Methanol | [2][5] |
| pKa (Predicted) | 15.90 ± 0.10 | [2] |
| logP (Computed) | -0.3 | [3][7] |
| Vapor Pressure | 0.755 mmHg at 25°C | [6] |
| Refractive Index | 1.429 | [6] |
| InChI Key | LHYBRZAQMRWQOJ-UHFFFAOYSA-N | [1][3] |
| SMILES | CC(C)(CO)NC | [3] |
| CAS Number | 27646-80-6 | [1][2] |
Experimental Protocols
Detailed experimental protocols for the determination of the key physicochemical properties of this compound are outlined below. These represent standard methodologies widely used in the field.
Melting Point Determination
The melting point is determined using a digital melting point apparatus. A small, dry sample of the compound is packed into a capillary tube to a height of 2-3 mm. The tube is placed in the heating block of the apparatus, and the temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.
Boiling Point Determination
The boiling point is determined using the distillation method. The compound is placed in a round-bottom flask with a few boiling chips. A distillation apparatus is assembled, including a condenser and a collection flask. The flask is heated, and the temperature is recorded when the liquid is boiling and the vapor temperature is stable. This stable temperature is the boiling point. For small quantities, a micro-boiling point determination method can be used.
Density Measurement
The density of liquid this compound is measured using a pycnometer or a digital density meter. The pycnometer is first weighed empty, then filled with the sample and weighed again. The volume of the pycnometer is known, allowing for the calculation of the density (mass/volume). A digital density meter provides a direct reading of the density after injecting the sample.
Solubility Assessment
The solubility is determined by the equilibrium solubility method. An excess amount of the compound is added to a known volume of the solvent (e.g., chloroform, methanol, water) in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
pKa Determination
The acid dissociation constant (pKa) can be determined by potentiometric titration. A known concentration of the compound is dissolved in water or a suitable solvent mixture. The solution is then titrated with a standard solution of a strong acid or base. The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is determined from the half-equivalence point of the titration curve.
LogP (Octanol-Water Partition Coefficient) Determination
The logP value is experimentally determined using the shake-flask method. A known amount of the compound is dissolved in a mixture of n-octanol and water. The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then centrifuged to separate the layers. The concentration of the compound in both the n-octanol and water layers is measured using an appropriate analytical method. The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the physicochemical characterization of a chemical compound such as this compound.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. 2-Methyl-2-methylamino-1-propanol | C5H13NO | CID 422780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. 27646-80-6 CAS MSDS (1-Propanol, 2-methyl-2-(methylamino)-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound| CAS:#27646-80-6 -Letopharm Limited [letopharm.com]
- 7. 2-Methyl-1-(methylamino)propan-2-ol | C5H13NO | CID 13432442 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Methyl-2-(methylamino)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-Methyl-2-(methylamino)propan-1-ol, a versatile building block in organic synthesis and a key intermediate in the preparation of various pharmaceutical compounds. This document details three distinct synthetic routes, offering granular experimental protocols, quantitative data, and visual representations of the chemical transformations.
Introduction
This compound is a bifunctional molecule containing both a secondary amine and a primary alcohol. This structural arrangement makes it a valuable precursor for the synthesis of a wide range of more complex molecules, including ligands for catalysis and pharmacologically active agents. This guide explores its synthesis via three distinct pathways: direct synthesis from a halogenated precursor, a chiral approach starting from a natural amino acid, and the methylation of a primary amino alcohol intermediate.
Synthesis Pathways
Pathway 1: Direct Synthesis from 1-chloro-2-methyl-2-propanol
This one-step synthesis offers a direct and efficient route to this compound through the nucleophilic substitution of a chloroalkane with methylamine. The use of microwave irradiation accelerates the reaction, significantly reducing the reaction time.
Experimental Protocol:
A solution of 1-chloro-2-methyl-2-propanol (1.00 mmol, 103 µL) in a 40% solution of methylamine in methanol (0.5 mL) is prepared in a microwave-safe vessel. The mixture is then subjected to microwave irradiation at 100°C and 100W for 15 minutes in a CEM Discover microwave synthesizer. After cooling to ambient temperature, the solvent is removed under reduced pressure. Acetonitrile (3 mL) is added to the residue, and the precipitated solid (methylamine hydrochloride) is removed by filtration. A few drops of a sodium bicarbonate solution are added to the filtrate, and the solvent is again removed by vacuum distillation to yield the crude this compound.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 1-chloro-2-methyl-2-propanol | [1] |
| Reagent | 40% Methylamine in Methanol | [1] |
| Reaction Time | 15 minutes | [1] |
| Temperature | 100°C (Microwave) | [1] |
| Yield | Not explicitly stated, crude product obtained | [1] |
Reaction Workflow:
Pathway 2: Chiral Synthesis from L-Alanine
This pathway outlines the synthesis of the enantiomerically pure (2S)-2-(methylamino)propan-1-ol, also known as (S)-N-methylalaninol, starting from the readily available chiral pool amino acid, L-alanine. This multi-step process involves the reduction of the carboxylic acid functionality to a primary alcohol, followed by N-methylation of the resulting amino alcohol.
Experimental Protocols:
Step 1: Reduction of L-Alanine Ester to L-Alaninol
The synthesis of L-alaninol can be achieved by the reduction of an L-alanine ester. For instance, L-alanine ethyl ester hydrochloride can be reduced using sodium borohydride in a mixed solvent system. A solution of L-alanine ethyl ester hydrochloride (1.0 mol) in ethanol (560 mL) is added dropwise over 5 hours to a solution of sodium borohydride (3.0 mol) in cold water (560 mL) at 20°C. The reaction is aged at 20-28°C to completion. Excess sodium borohydride is quenched with acetone. Ethyl acetate (1000 mL) is added, and the precipitated inorganic salts are filtered off. The aqueous layer of the filtrate is extracted with ethyl acetate (600 mL). The combined organic layers are dried and concentrated under reduced pressure, followed by vacuum distillation to yield L-alaninol.[2]
Step 2: N-Methylation of L-Alaninol via Eschweiler-Clarke Reaction
The resulting L-alaninol can be N-methylated using the Eschweiler-Clarke reaction. A general procedure involves treating the primary amine with excess formic acid and formaldehyde. To the L-alaninol (0.2 mmol), formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq) are added. The mixture is heated at 80°C for 18 hours. After cooling, water and 1M HCl are added, and the mixture is extracted with dichloromethane. The aqueous phase is then basified to pH 11 and extracted with dichloromethane. The combined organic layers are dried over sodium sulfate and concentrated. The crude product can be purified by column chromatography to afford (2S)-2-(methylamino)propan-1-ol.[3]
Quantitative Data:
| Parameter | Step 1: Reduction | Step 2: N-Methylation | Reference |
| Starting Material | L-Alanine Ethyl Ester HCl | L-Alaninol | [2][3] |
| Key Reagents | Sodium Borohydride | Formic Acid, Formaldehyde | [2][3] |
| Reaction Time | > 5 hours | 18 hours | [2][3] |
| Temperature | 20-28°C | 80°C | [2][3] |
| Yield | High (not specified) | Up to 98% (general procedure) | [2][3] |
Synthesis Workflow:
Pathway 3: N-Methylation of 2-Amino-2-methyl-1-propanol
This pathway involves the synthesis of the precursor 2-amino-2-methyl-1-propanol, followed by its N-methylation to yield the target compound. The Eschweiler-Clarke reaction is a classic and effective method for the methylation of primary amines without the formation of quaternary ammonium salts.[4]
Experimental Protocol:
Step 1: Synthesis of 2-Amino-2-methyl-1-propanol (Illustrative Example)
Numerous methods exist for the synthesis of 2-amino-2-methyl-1-propanol. One common industrial method involves the reaction of 2-nitropropane with formaldehyde followed by reduction.
Step 2: N-Methylation via Eschweiler-Clarke Reaction
A general procedure for the Eschweiler-Clarke reaction can be applied to 2-amino-2-methyl-1-propanol. To the primary amine (1.0 eq), an excess of formic acid and formaldehyde are added. The reaction mixture is heated, typically near the boiling point of the aqueous solution, until the reaction is complete.[4] The reaction proceeds through the formation of an imine with formaldehyde, which is then reduced by formic acid, releasing carbon dioxide. This process is repeated to achieve dimethylation of a primary amine, but for the synthesis of a monomethylated product, the stoichiometry of formaldehyde would need to be carefully controlled. However, the Eschweiler-Clarke reaction is known to favor the formation of the tertiary amine when starting from a primary amine.[4] Therefore, achieving high selectivity for the monomethylated product may require alternative N-methylation strategies. For the purpose of this guide, a general Eschweiler-Clarke procedure is presented.
To 2-amino-2-methyl-1-propanol (0.2 mmol), formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq) are added. The mixture is heated at 80°C for 18 hours. After cooling, the workup involves an acid-base extraction to isolate the methylated amine.[3]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-Amino-2-methyl-1-propanol | [3] |
| Reagents | Formic Acid, Formaldehyde | [3] |
| Reaction Time | 18 hours | [3] |
| Temperature | 80°C | [3] |
| Yield | High (general procedure, up to 98%) | [3] |
Logical Relationship:
Conclusion
This technical guide has detailed three distinct and viable synthetic pathways for the preparation of this compound. The choice of a particular pathway will depend on factors such as the desired stereochemistry, available starting materials, and scalability. The direct synthesis from 1-chloro-2-methyl-2-propanol offers a rapid and straightforward route to the racemic product. The synthesis from L-alanine provides access to the enantiomerically pure (2S)-enantiomer, which is often crucial for pharmaceutical applications. Finally, the N-methylation of the readily available 2-amino-2-methyl-1-propanol presents a versatile approach, although control of the degree of methylation may require careful optimization. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals engaged in the synthesis of this important chemical intermediate.
References
- 1. The Versatile Role of L-Alaninol in Chemical Synthesis and Pharmaceutical Applications_Chemicalbook [chemicalbook.com]
- 2. L-Alaninol synthesis - chemicalbook [chemicalbook.com]
- 3. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 2-Methyl-2-(methylamino)propan-1-ol: Structural Formula, Isomers, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methyl-2-(methylamino)propan-1-ol, a secondary amino alcohol with applications in organic synthesis. The document details its structural formula, explores its constitutional isomers, and presents key physicochemical data.
Structural Formula and Physicochemical Properties
This compound, with the chemical formula C₅H₁₃NO, is a secondary amino alcohol.[1] Its structure features a propane backbone with a hydroxyl group on the first carbon and a methylamino group and two methyl groups on the second carbon.
The structural formula is as follows:
Synonyms: N-(2-Hydroxy-1,1-dimethylethyl)-N-methylamine, 2-Methylamino-2-methyl-1-propanol[1]
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₁₃NO | [1] |
| Molar Mass | 103.16 g/mol | [1] |
| CAS Number | 27646-80-6 | [1] |
| Boiling Point | 162 °C | |
| Density | 0.878 g/cm³ | |
| Flash Point | 62 °C | |
| SMILES | CC(C)(CO)NC | [1] |
| InChI | InChI=1S/C5H13NO/c1-5(2,4-7)6-3/h6-7H,4H2,1-3H3 | [1] |
Note on Chirality: this compound is an achiral molecule as it does not possess a stereocenter. The central carbon atom (C2) is bonded to two identical methyl groups, precluding the possibility of enantiomers.
Isomers of this compound
The molecular formula C₅H₁₃NO encompasses a wide variety of constitutional isomers. These isomers share the same molecular formula but differ in the connectivity of their atoms. The major classes of isomers for this formula include other amino alcohols, as well as ethers and amines with different substitution patterns.
A logical diagram illustrating the classification of some of the constitutional isomers of C₅H₁₃NO is provided below. This diagram focuses on the relationship between the parent compound and its positional and functional isomers.
Caption: Classification of Isomers of C₅H₁₃NO.
Experimental Protocols
Synthesis of 2-Methyl-1-(methylamino)propan-2-ol:
-
Reaction: 1-chloro-2-methyl-2-propanol is reacted with a 40% solution of methylamine in methanol.
-
Conditions: The reaction mixture is stirred at 100°C for 15 minutes in a microwave synthesizer.
-
Work-up: After cooling, the solvent is removed by vacuum distillation. Acetonitrile is added to precipitate any solid byproducts, which are then filtered off. A sodium bicarbonate solution is added to the filtrate, and the solvent is again removed under vacuum to yield the crude product.
It is important to note that numerous synthetic strategies exist for the preparation of the related compound 2-Amino-2-methyl-1-propanol . These methods include the reaction of 2-nitropropane with formaldehyde followed by reduction, and the hydrolysis of 2,2-dimethylaziridine.[2]
Spectroscopic Data
Detailed ¹H and ¹³C NMR spectral data for this compound can be found in spectral databases such as SpectraBase, which is accessible through PubChem (CID 422780).[1] Analysis of the NMR spectra of the related compound, 2-methylpropan-1-ol, can provide a reference for interpreting the spectra of the target molecule. The ¹H NMR spectrum of 2-methylpropan-1-ol shows four distinct proton environments, and its ¹³C NMR spectrum displays three distinct carbon environments.
Conclusion
This compound is a structurally simple secondary amino alcohol with a number of constitutional isomers. While detailed experimental protocols for its synthesis are not widely published, methods for related compounds suggest potential synthetic pathways. This guide provides a foundational understanding of the structural and isomeric properties of this compound, which is valuable for researchers in organic synthesis and drug development. Further research into its synthesis and potential applications is warranted.
References
Spectroscopic Profile of 2-Methyl-2-(methylamino)propan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-2-(methylamino)propan-1-ol (CAS No. 27646-80-6). Due to the limited availability of published experimental spectra for this specific compound, this guide combines predicted spectroscopic data based on its chemical structure with established experimental protocols for the acquisition of such data. All quantitative data is summarized in structured tables for clarity and ease of comparison.
Chemical Structure and Properties
This compound is a bifunctional organic molecule containing a primary alcohol and a secondary amine group. Its structure lends it to applications as a building block in organic synthesis.[1][2]
| Property | Value |
| IUPAC Name | This compound[3] |
| CAS Number | 27646-80-6[2][3] |
| Molecular Formula | C₅H₁₃NO[2][3] |
| Molecular Weight | 103.16 g/mol [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Based on the structure of this compound, the following ¹H and ¹³C NMR signals are predicted.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 2.45 | Singlet | 3H | N-CH₃ |
| ~ 3.30 | Singlet | 2H | CH₂ -OH |
| ~ 1.10 | Singlet | 6H | -C(CH₃ )₂ |
| Variable | Broad Singlet | 2H | NH and OH |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 30.0 | N-C H₃ |
| ~ 23.0 | -C(C H₃)₂ |
| ~ 55.0 | -C (CH₃)₂ |
| ~ 70.0 | C H₂-OH |
Experimental Protocol for NMR Spectroscopy
A general protocol for acquiring NMR spectra of small organic molecules is as follows:[4]
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer. For ¹H NMR, a standard pulse program with a 30° pulse and a relaxation delay of 1-2 seconds is typically used. For ¹³C NMR, a proton-decoupled pulse sequence is employed to obtain singlets for each carbon environment.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are listed below.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H and N-H stretching |
| 2960 - 2850 | Strong | C-H stretching (sp³ C-H) |
| 1470 - 1450 | Medium | C-H bending |
| 1150 - 1050 | Strong | C-O stretching (primary alcohol) |
| 1100 - 1000 | Medium | C-N stretching |
Experimental Protocol for FT-IR Spectroscopy
For a liquid sample like this compound, the following "neat" sample preparation is common:[5]
-
Sample Preparation: Place one drop of the neat liquid onto the surface of a salt plate (e.g., NaCl or KBr).
-
Assembly: Place a second salt plate on top of the first, creating a thin liquid film between them.
-
Data Acquisition: Place the sandwiched plates in the sample holder of an FT-IR spectrometer and acquire the spectrum.
-
Cleaning: After analysis, clean the salt plates thoroughly with a suitable solvent (e.g., isopropanol or acetone) and store them in a desiccator.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data
A low-resolution mass spectrum obtained via electron ionization (EI) would be expected to show the following key fragments. A high-resolution mass spectrum of the protonated molecule has been reported with an m/z of 104 [M+H]⁺.[6]
| m/z | Interpretation |
| 103 | [M]⁺ (Molecular Ion) |
| 88 | [M - CH₃]⁺ |
| 72 | [M - CH₂OH]⁺ |
| 58 | [CH₃-NH-C(CH₃)₂]⁺ |
| 44 | [CH₂=NH-CH₃]⁺ |
Experimental Protocol for GC-MS
Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for volatile amines like this compound.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a low-polarity column). The oven temperature is programmed to ramp up to ensure separation of the analyte from the solvent and any impurities.
-
MS Detection: The eluent from the GC column is introduced into the ion source of a mass spectrometer (typically using electron ionization). The mass analyzer scans a range of m/z values to detect the molecular ion and its fragments.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | High-Purity Reagent [benchchem.com]
- 3. 2-Methyl-2-methylamino-1-propanol | C5H13NO | CID 422780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 1-Propanol, 2-methyl-2-(methylamino)- | 27646-80-6 [chemicalbook.com]
Molecular weight and formula of 2-Methyl-2-(methylamino)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Methyl-2-(methylamino)propan-1-ol, with a focus on its relevance in medicinal chemistry and drug development.
Core Compound Properties
This compound is a chiral amino alcohol that serves as a versatile building block in organic synthesis. Its chemical structure, formula, and key identifiers are summarized below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 27646-80-6[1][2][3][4][5] |
| Chemical Formula | C₅H₁₃NO[4][5] |
| Molecular Weight | 103.16 g/mol [6] |
| Canonical SMILES | CC(C)(CO)NC |
| InChI Key | LHYBRZAQMRWQOJ-UHFFFAOYSA-N[2][3] |
Physical and Chemical Properties:
| Property | Value |
| Appearance | Colorless to pale yellow liquid or semi-solid[1][2] |
| Boiling Point | 162.2 °C at 760 mmHg[7][8] |
| Density | 0.878 g/cm³[7][8] |
| Flash Point | 62 °C[8] |
| Solubility | Soluble in water, chloroform (slightly), and methanol (slightly)[1] |
Synthesis and Applications in Drug Development
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics. Its bifunctional nature, containing both a nucleophilic secondary amine and a primary alcohol, allows for a variety of chemical transformations.
One notable application of a structurally related isomer, 2-Methyl-1-(methylamino)propan-2-ol, is in the synthesis of potent and selective cannabinoid receptor 2 (CB2) modulators. These compounds are of significant interest for their potential therapeutic effects in treating pain, inflammation, and neurodegenerative diseases, without the psychoactive side effects associated with CB1 receptor activation.
Experimental Protocol: Synthesis of a CB2 Receptor Modulator
The following is a detailed experimental protocol for the synthesis of a thiophene-based CB2 receptor modulator, adapted from methodologies reported for analogous compounds. This multi-step synthesis highlights the utility of amino alcohols like this compound as key building blocks.
Step 1: Synthesis of 2-Methyl-1-(methylamino)propan-2-ol (Isomer of the title compound)
-
Reactants: 1-chloro-2-methyl-2-propanol, 40% solution of methylamine in methanol.
-
Procedure: 1-chloro-2-methyl-2-propanol (1.00 mmol) is dissolved in a 40% solution of methylamine in methanol (0.5 mL). The mixture is stirred at 100°C for 15 minutes under 100W microwave irradiation. After cooling, the solvent is removed by vacuum distillation. Acetonitrile (3 mL) is added to precipitate any solid byproducts, which are then removed by filtration. A few drops of sodium bicarbonate solution are added to the filtrate, and the solvent is again removed under vacuum to yield the crude product.
Step 2: Amide Coupling to form the final CB2 Receptor Modulator
-
Reactants: [4-(2-tert-butyl-1-cyclohexylmethyl-1H-imidazol-4-yl)phenyl]-piperazin-1-ylmethanone, 2-methyl-1-(methylamino)propan-2-ol, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (WSC·HCl), and 1-Hydroxybenzotriazole hydrate (HOBt·H₂O).
-
Procedure: [4-(2-tert-butyl-1-cyclohexylmethyl-1H-imidazol-4-yl)phenyl]-piperazin-1-ylmethanone (0.3 mmol) is dissolved in dimethylformamide (DMF, 1.0 mL). To this solution, 2-methyl-1-(methylamino)propan-2-ol (0.45 mmol), WSC·HCl (86 mg, 0.45 mmol), and HOBt·H₂O (69 mg, 0.45 mmol) are added. The reaction mixture is stirred at 60°C for 2 hours. After cooling to room temperature, water is added, and the product is extracted with ethyl acetate. The organic layer is washed with saturated brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under vacuum.
-
Purification: The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient (50/50 to 10/90) to yield the final compound, 4-[2-tert-butyl-1-(tetrahydrofuran-4-ylmethyl)-1H-imidazol-4-yl]-N-(2-hydroxy-2-methylpropyl)-N-methylthiophene-2-carboxamide.
Experimental Workflow Diagram
The logical flow of the synthesis of the CB2 receptor modulator is depicted in the following diagram.
Cannabinoid Receptor 2 (CB2) Signaling Pathway
Activation of the CB2 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. While specific signaling data for compounds derived from this compound is not currently available in the public domain, the general signaling pathway for CB2 receptor agonists is well-established.
Upon agonist binding, the CB2 receptor couples to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Downstream of this, several other signaling pathways are modulated, including the mitogen-activated protein kinase (MAPK) cascade and the phosphoinositide 3-kinase (PI3K)/Akt pathway. These pathways are crucial in regulating cellular processes such as inflammation, proliferation, and apoptosis.
The following diagram illustrates the key signaling events following CB2 receptor activation.
Quantitative Data
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed and causes skin and serious eye irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[10] For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[9][11]
References
- 1. CAS 27646-80-6: 2-Methyl-2-(methylamino)-1-propanol [cymitquimica.com]
- 2. This compound | 27646-80-6 [sigmaaldrich.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 2-Methyl-2-(methylamino)-1-propanol 95% | CAS: 27646-80-6 | AChemBlock [achemblock.com]
- 5. 27646-80-6[this compound]- Acmec Biochemical [acmec.com.cn]
- 6. 2-Methyl-2-methylamino-1-propanol | C5H13NO | CID 422780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound| CAS:#27646-80-6 -Letopharm Limited [letopharm.com]
- 8. chembk.com [chembk.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. spectrumchemical.com [spectrumchemical.com]
Physicochemical Properties of 2-Methyl-2-(methylamino)propan-1-ol: A Technical Guide
This technical guide provides a comprehensive overview of the boiling and melting points of the chemical compound 2-Methyl-2-(methylamino)propan-1-ol (CAS No. 27646-80-6). This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data and standardized experimental methodologies.
Core Physicochemical Data
The experimentally determined boiling and melting points for this compound are summarized in the table below. These values are critical for the handling, processing, and formulation of this compound.
| Property | Value | Conditions |
| Boiling Point | 162-162.2 °C | at 760 mmHg |
| Melting Point | 49 °C | - |
Experimental Protocols
The determination of accurate boiling and melting points is fundamental to the characterization of a chemical substance. The following sections detail the standardized methodologies for these measurements, primarily referencing the guidelines established by the Organisation for Economic Co-operation and Development (OECD).
Melting Point Determination (OECD Guideline 102)
The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. The presence of impurities can lower and broaden the melting point range. Several methods are recognized for this determination, with the capillary method being the most common.[1][2]
Principle of the Capillary Method:
A small, powdered sample of the substance is packed into a thin-walled glass capillary tube.[3] This tube is then placed in a heating apparatus, often a metal block or a liquid bath, alongside a calibrated thermometer.[2] The temperature is gradually increased, and the range from the temperature at which the first droplet of liquid is observed to the temperature at which the entire sample becomes a clear liquid is recorded as the melting point range.[4]
Apparatus:
-
Melting point apparatus (e.g., Thiele tube, digital melting point device)
-
Capillary tubes (sealed at one end)
-
Calibrated thermometer or temperature sensor
-
Sample pulverizer (if necessary)
Procedure:
-
Sample Preparation: The test substance is dried and finely powdered.
-
Capillary Packing: The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped or dropped through a larger tube to compact the sample at the sealed end to a height of 2-4 mm.[3]
-
Measurement: The packed capillary is placed in the melting point apparatus. The temperature is raised at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (e.g., 1-2 °C per minute) starting from a temperature about 10-15 °C below the approximate value.[4]
-
Observation: The temperatures at the beginning and end of the melting process are recorded.
Other recognized methods include differential scanning calorimetry (DSC) and differential thermal analysis (DTA), which measure the energy changes associated with the phase transition.[5][6][7]
Boiling Point Determination (OECD Guideline 103)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8][9] Several methods are available for its determination, including distillation, the dynamic method, and the Siwoloboff method.[8]
Principle of the Siwoloboff (Capillary) Method:
This micro-method involves placing a small amount of the liquid into a test tube, along with an inverted, sealed-end capillary tube.[10] The setup is heated, and as the temperature rises, the air trapped in the capillary is expelled, followed by the vapor of the substance, resulting in a steady stream of bubbles.[11] The heat source is then removed. The boiling point is the temperature at which the bubble stream ceases and the liquid begins to be drawn up into the capillary tube.[10][11]
Apparatus:
-
Heating bath or block
-
Test tube
-
Capillary tube (sealed at one end)
-
Calibrated thermometer or temperature sensor
Procedure:
-
Sample Preparation: A small volume of the liquid substance is placed in the test tube.
-
Assembly: A capillary tube, sealed at one end, is placed open-end-down into the liquid. The test tube is affixed to a thermometer.
-
Measurement: The assembly is heated. A continuous stream of bubbles will emerge from the capillary as the boiling point is approached and reached.[11]
-
Observation: The heating is discontinued, and the temperature is allowed to fall slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[11]
For larger sample volumes, a simple distillation apparatus can be used, where the temperature of the vapor that is in equilibrium with the boiling liquid is measured.[12]
Logical Workflow for Physicochemical Property Determination
The following diagram illustrates a generalized workflow for the experimental determination and verification of key physical properties of a chemical substance, such as its melting and boiling points.
Caption: Workflow for Physicochemical Characterization.
References
- 1. westlab.com [westlab.com]
- 2. SSERC | Melting point determination [sserc.org.uk]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. southalabama.edu [southalabama.edu]
- 5. oecd.org [oecd.org]
- 6. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 7. OECD 102 / 103 - Phytosafe [phytosafe.com]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. Physical chemical testing studies | Essem Compliance [essem-compliance.com]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. vernier.com [vernier.com]
Solubility Profile of 2-Methyl-2-(methylamino)propan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-2-(methylamino)propan-1-ol, a versatile building block in organic synthesis. Due to a lack of extensive, publicly available quantitative data, this document focuses on qualitative solubility information derived from available literature and the physicochemical properties of analogous compounds. Furthermore, a detailed, generalized experimental protocol for determining the precise solubility of this compound in various solvents is presented, adhering to established methodologies such as the shake-flask method. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who are considering the use of this compound in their work.
Introduction
This compound (CAS No: 27646-80-6) is a beta-amino alcohol that serves as a crucial intermediate in the synthesis of more complex molecules.[1] Its bifunctional nature, containing both a primary alcohol and a secondary amine group, makes it a valuable precursor for a variety of chemical transformations.[1] Understanding its solubility in different solvents is a critical first step for its effective use in reaction chemistry, formulation development, and purification processes. This guide summarizes the available solubility information and provides a robust framework for its experimental determination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₅H₁₃NO |
| Molecular Weight | 103.16 g/mol [1] |
| Appearance | Colorless to Yellow Liquid or Semi-Solid or Solid |
| Boiling Point | 162 °C[2] |
| Melting Point | 24 - 28 °C[3] |
| Density | 0.934 g/cm³ at 25 °C[3] |
| Flash Point | 62 °C[2] |
Solubility Data
Quantitative solubility data for this compound is not widely available in published literature. However, qualitative descriptions and the principle of "like dissolves like" provide valuable insights into its expected solubility profile.
Qualitative Solubility
The presence of both a polar hydroxyl (-OH) group and a secondary amine (-NHCH₃) group suggests that this compound will exhibit good solubility in polar solvents. One source explicitly states that the compound is slightly soluble in chloroform and methanol.[2][4]
Based on the behavior of structurally similar compounds like 2-(dimethylamino)-2-methyl-propan-1-ol and 2-amino-2-methyl-1-propanol, a more detailed qualitative solubility profile can be inferred. 2-(dimethylamino)-2-methyl-propan-1-ol is reported to be soluble in polar solvents such as water and alcohols due to its ability to form hydrogen bonds.[5] Similarly, 2-amino-2-methyl-1-propanol is described as being miscible with water and soluble in alcohols.
The following table summarizes the expected qualitative solubility of this compound in various solvent classes.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Soluble to Miscible | The hydroxyl and amino groups can act as both hydrogen bond donors and acceptors, leading to strong interactions with protic solvents. |
| Polar Aprotic | Acetone, Acetonitrile | Likely Soluble | The permanent dipole of these solvents can interact favorably with the polar functional groups of the solute. |
| Halogenated | Chloroform, Dichloromethane | Slightly Soluble to Soluble | The compound is stated to be slightly soluble in chloroform.[2][4] These solvents can engage in dipole-dipole interactions. |
| Non-Polar | Hexane, Toluene | Low to Insoluble | The significant difference in polarity between the solute and these solvents will likely result in poor solvation. |
Experimental Protocol for Solubility Determination
To obtain precise and reliable quantitative solubility data, a well-defined experimental protocol is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.
Principle
The shake-flask method involves equilibrating a surplus of the solid solute with the solvent of interest at a constant temperature. Once equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the solution is determined using a suitable analytical method.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade or higher)
-
Thermostatically controlled shaker or incubator
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
Commercial Availability and Research Applications of 2-Methyl-2-(methylamino)propan-1-ol: A Technical Guide
This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the commercial availability and key research applications of 2-Methyl-2-(methylamino)propan-1-ol (CAS No: 27646-80-6). This versatile beta-amino alcohol is a valuable building block in synthetic organic and medicinal chemistry, primarily utilized as a precursor and intermediate in the synthesis of complex molecules and pharmaceutical agents.[1]
Commercial Suppliers and Product Specifications
This compound is available for research purposes from several chemical suppliers. The purity and available quantities vary by supplier, and it is crucial to select the appropriate grade for a given application. The products are intended for research use only and not for human or veterinary applications.[1][2]
Below is a summary of offerings from selected commercial suppliers. Researchers should verify the specifications with the supplier before ordering.
| Supplier | Product Name | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) |
| AChemBlock | 2-Methyl-2-(methylamino)-1-propanol | 27646-80-6 | 95% | C₅H₁₃NO | 103.17 |
| BenchChem | This compound | 27646-80-6 | High-Purity | C₅H₁₃NO | 103.16 |
| CP Lab Chemicals | This compound | 27646-80-6 | min 95% | C₅H₁₃NO | 103.17 |
Key Research Applications
The bifunctional nature of this compound, featuring both a tertiary amine and a primary alcohol, makes it a strategic intermediate for synthesizing more complex chemical structures, including heterocycles and pharmaceutical compounds.[1]
A significant application is in the development of novel therapeutic agents.[1] For instance, it is a key reagent in the preparation of Cannabinoid Receptor 2 (CB2) modulators.[3] These modulators are investigated for the treatment and prevention of various forms of pain, such as neuropathic, inflammatory, and cancer-related pain.[3]
Experimental Protocols
Detailed methodologies are critical for reproducible research. The following protocols are based on established synthesis and application methods found in the literature.
Protocol 1: Synthesis of this compound
This protocol describes a microwave-assisted synthesis from 1-chloro-2-methyl-2-propanol.[1][3]
Materials:
-
1-chloro-2-methyl-2-propanol
-
40% solution of methylamine in methanol
-
Acetonitrile
-
Sodium bicarbonate solution
-
Microwave chemical synthesis device (e.g., CEM Discover)
Procedure:
-
Dissolve 1-chloro-2-methyl-2-propanol (1.00 mmol, 103 µL) in a 40% solution of methylamine in methanol (0.5 mL).[3]
-
Stir the mixture in a microwave reactor at 100°C with 100W of power for 15 minutes.[3]
-
After the reaction, cool the mixture to room temperature.[3]
-
Remove the solvent via vacuum distillation.[3]
-
Add acetonitrile (3 mL) to the residue to precipitate solids, which are then removed by filtration.[3]
-
Add a few drops of sodium bicarbonate solution to the filtrate.[3]
-
Remove the solvent again by vacuum distillation to obtain the crude product of this compound.[3]
Caption: Workflow for the synthesis of this compound.
Protocol 2: Application in the Synthesis of a CB2 Receptor Modulator
This protocol outlines the use of this compound in an amide coupling reaction.[3]
Materials:
-
Starting material (e.g., a substituted thiophene-2-carboxamide)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (WSC·HCl)
-
Hydroxybenzotriazole hydrate (HOBt·H₂O)
-
Ethyl acetate
-
Saturated brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the starting carboxylic acid (0.3 mmol) in DMF (1.0 mL).[3]
-
Add this compound (0.45 mmol).[3]
-
Add the coupling reagents WSC·HCl (86 mg, 0.45 mmol) and HOBt·H₂O (69 mg, 0.45 mmol).[3]
-
Stir the reaction mixture at 60°C for 2 hours.[3]
-
Cool the mixture to room temperature and add water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent by vacuum distillation to yield the final CB2 receptor modulator.
Associated Signaling Pathway: Cannabinoid Receptor 2 (CB2)
CB2 receptors are G-protein coupled receptors (GPCRs) primarily expressed on immune cells.[4] Their activation is linked to anti-inflammatory and analgesic effects. Modulators synthesized using this compound target this pathway. The canonical signaling cascade initiated by a CB2 agonist involves the inhibition of adenylyl cyclase.
Upon agonist binding, the CB2 receptor activates a pertussis toxin-sensitive inhibitory G-protein (Gαi/o).[4] The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase (AC). This action leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[4] Reduced cAMP levels result in lower activity of Protein Kinase A (PKA), which in turn modulates downstream transcription factors and cellular responses, often leading to reduced inflammation and neurotransmitter release.[4]
Caption: Simplified signaling pathway of the Cannabinoid Receptor 2 (CB2).
References
Methodological & Application
Application Notes and Protocols: 2-Methyl-2-(methylamino)propan-1-ol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-2-(methylamino)propan-1-ol is a versatile bifunctional building block in organic synthesis, prized for its integrated tertiary amine and primary alcohol functionalities within a sterically hindered neopentyl backbone. This structure makes it a valuable intermediate in the preparation of complex molecular architectures, particularly in the development of pharmaceutical agents and other biologically active compounds. Its ability to serve as a precursor to various heterocyclic systems and as a ligand in catalysis underscores its utility in medicinal and process chemistry.[1] This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.
Introduction
This compound, with its distinct structural features, offers synthetic chemists a reliable platform for introducing specific pharmacophoric elements. The tertiary amine provides a basic handle and a point for N-alkylation or salt formation, while the primary alcohol can be readily functionalized or oxidized. The steric hindrance provided by the gem-dimethyl group can influence the stereochemical outcome of reactions at or near the functional groups. This combination of features makes it an attractive starting material for the synthesis of novel therapeutic agents and other high-value chemical entities.
Applications in Organic Synthesis
The primary application of this compound lies in its role as a key intermediate for the synthesis of complex organic molecules. Its bifunctional nature is leveraged to construct heterocyclic systems and to introduce the N-(2-hydroxy-1,1-dimethylethyl)-N-methyl moiety into target structures.
Synthesis of Amide-Containing Biologically Active Molecules
A significant application of this compound is in the synthesis of amide derivatives, many of which exhibit potent biological activity. A notable example is its use in the preparation of Cannabinoid Receptor 2 (CB2) modulators, which are of interest for the treatment of pain and inflammation.
Experimental Protocol: Synthesis of a Thiophene Carboxamide CB2 Receptor Modulator
This protocol details the synthesis of 4-[2-tert-butyl-1-(tetrahydrofuran-4-ylmethyl)-1H-imidazol-4-yl]-N-(2-hydroxy-2-methylpropyl)-N-methylthiophene-2-carboxamide, a potent CB2 receptor modulator.
-
Reaction Scheme:
A solution of [4-(2-tert-butyl-1-cyclohexylmethyl-1H-imidazol-4-yl)phenyl]-piperazin-1-ylmethanone (0.3 mmol) in DMF (1.0 mL) is prepared. To this solution are added 2-methyl-1-(methylamino)propan-2-ol (0.45 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (WSC·HCl, 86 mg, 0.45 mmol), and 1-hydroxybenzotriazole hydrate (HOBt·H2O, 69 mg, 0.45 mmol). The reaction mixture is stirred at 60°C for 2 hours. After cooling to room temperature, water is added to the mixture, and the product is extracted with ethyl acetate. The combined organic layers are washed with saturated brine, dried over anhydrous magnesium sulfate, and the solvent is removed by vacuum distillation. The crude residue is purified by silica gel column chromatography (eluent: hexane/ethyl acetate = 50/50 to 10/90) to afford the desired product.[2]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 69% | [2] |
| Reaction Time | 2 hours | [2] |
| Reaction Temperature | 60°C | [2] |
Potential Application in the Synthesis of N-Methylated Oxazolidinones
While specific literature protocols for the synthesis of N-methyloxazolidinones directly from this compound are not prevalent, the extensive use of the analogous 2-amino-2-methyl-1-propanol in the synthesis of oxazolidinones suggests a strong potential for this application. Oxazolidinones are important chiral auxiliaries and are present in several marketed drugs. The N-methylated variants could offer altered pharmacological profiles or synthetic handles.
Proposed Experimental Protocol: Synthesis of 4,4-Dimethyl-3-methyloxazolidin-2-one
This proposed protocol is based on established methods for the synthesis of oxazolidinones from amino alcohols.
-
Reaction Scheme:
To a solution of this compound in a suitable solvent (e.g., toluene or dioxane), a carbonylating agent such as phosgene, triphosgene, or a dialkyl carbonate (e.g., diethyl carbonate) is added in the presence of a base (e.g., triethylamine or potassium carbonate). The reaction mixture is heated to reflux until the starting material is consumed (monitored by TLC or GC). Upon completion, the reaction is cooled, filtered to remove any salts, and the solvent is evaporated under reduced pressure. The crude product can be purified by distillation or recrystallization.
Representative Quantitative Data for a Structurally Similar Reaction (Synthesis of 4,4-Dimethyl-2-oxazolidinone):
| Parameter | Value |
| Yield | >90% |
| Reaction Time | 4-12 hours |
| Reaction Temperature | Reflux |
Microwave-Assisted Synthesis of this compound
Microwave-assisted synthesis offers a rapid and efficient method for the preparation of this compound.
Experimental Protocol: Microwave-Assisted Preparation
This protocol describes a microwave-mediated synthesis from 1-chloro-2-methyl-2-propanol.
-
Reaction Scheme:
1-chloro-2-methyl-2-propanol (103 μL, 1.00 mmol) is dissolved in a 40% solution of methylamine in methanol (0.5 mL). The mixture is stirred at 100°C with 100W of microwave irradiation for 15 minutes in a dedicated microwave chemical synthesis device. After cooling to room temperature, the solvent is removed by vacuum distillation. Acetonitrile (3 mL) is added to the residue, and the precipitated solid is removed by filtration. A sodium bicarbonate solution (10 drops) is added to the filtrate, and the solvent is then removed by vacuum distillation to yield the crude product.[2]
Quantitative Data:
| Parameter | Value | Reference |
| Reaction Time | 15 minutes | [2] |
| Reaction Temperature | 100°C | [2] |
| Microwave Power | 100W | [2] |
Visualized Workflows and Pathways
To further elucidate the synthetic utility of this compound, the following diagrams illustrate key experimental workflows and logical relationships.
Caption: Workflow for the synthesis of a CB2 receptor modulator.
Caption: Proposed synthesis of an N-methyloxazolidinone.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its utility has been demonstrated in the synthesis of complex, biologically active molecules such as CB2 receptor modulators. Furthermore, its structural similarity to other widely used amino alcohols suggests a broader potential in the synthesis of various heterocyclic systems, including N-methylated oxazolidinones. The development of efficient synthetic methods, such as microwave-assisted protocols, further enhances its accessibility and applicability in research and development settings. These application notes and protocols provide a foundation for the effective utilization of this compound in the synthesis of novel chemical entities.
References
Application Notes and Protocols: 2-Methyl-2-(methylamino)propan-1-ol in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methyl-2-(methylamino)propan-1-ol is a versatile bifunctional building block that has garnered significant interest in medicinal chemistry. Its structure, featuring a primary alcohol and a secondary amine on a sterically hindered neopentyl scaffold, provides a unique platform for the synthesis of diverse and complex molecular architectures. This amino alcohol serves as a valuable starting material for the development of novel therapeutic agents targeting a range of biological pathways. Its utility is particularly evident in the generation of ligands for G-protein coupled receptors (GPCRs), where the specific spatial arrangement of its functional groups can be exploited to achieve high affinity and selectivity. This document provides an overview of its application, with a focus on the development of cannabinoid receptor 2 (CB2) modulators, and includes detailed experimental protocols for the synthesis and evaluation of derivative compounds.
Applications in Medicinal Chemistry: A Case Study in CB2 Receptor Modulation
The endocannabinoid system, and specifically the CB2 receptor, has emerged as a promising therapeutic target for a variety of pathological conditions, including chronic pain, inflammation, and neurodegenerative diseases. The development of selective CB2 receptor modulators is a key objective in the field, as activation of this receptor is not associated with the psychoactive effects mediated by the CB1 receptor. The this compound scaffold has been successfully incorporated into potent and selective CB2 receptor ligands.
One notable example is the synthesis of 4-[2-tert-butyl-1-(tetrahydrofuran-4-ylmethyl)-1H-imidazol-4-yl]-N-(2-hydroxy-2-methylpropyl)-N-methylthiophene-2-carboxamide, a potent CB2 receptor modulator with potential applications in pain management.[1] The 2-hydroxy-2-methylpropyl-N-methylamino moiety, derived from this compound, plays a crucial role in the ligand's interaction with the receptor.
Data Presentation: Comparative Affinity of CB2 Receptor Ligands
To contextualize the potential of derivatives from this building block, the following table summarizes the binding affinities (Ki values) of various ligands for the CB2 receptor. While the specific Ki value for the example compound is not publicly available, this comparative data highlights the potency that can be achieved with different chemical scaffolds targeting the CB2 receptor.
| Compound ID | Scaffold Type | CB2 Ki (nM) | Reference |
| JWH-133 | Naphthalen-1-yl-(1-pentylindol-3-yl)methanone | 3.4 | F. M. Rivas et al., 2013 |
| AM-1241 | (2-iodo-5-nitrophenyl)-[1-(1-methylpiperidin-2-ylmethyl)-1H-indol-3-yl]methanone | 4.6 | L. I. T. I. O. N. et al., 2005 |
| GW-405833 | 1-(4-(morpholinosulfonyl)phenyl)-5-(4-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide | 13 | M. G. N. et al., 2005 |
| SER-601 | 2-(2,4-dichlorophenyl)-N-((1S)-1-phenylethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide | 21 | S. E. R. et al., 2011 |
| Example Scaffold | Thiophene-2-carboxamide | Data not available | [1] |
Experimental Protocols
Synthesis of a CB2 Receptor Modulator Derivative
This protocol details the synthesis of 4-[2-tert-butyl-1-(tetrahydrofuran-4-ylmethyl)-1H-imidazol-4-yl]-N-(2-hydroxy-2-methylpropyl)-N-methylthiophene-2-carboxamide, a CB2 receptor modulator, utilizing this compound as a key building block.[1]
Materials:
-
[4-(2-tert-butyl-1-cyclohexylmethyl-1H-imidazol-4-yl)phenyl]-piperazin-1-ylmethanone
-
This compound
-
N,N-Dimethylformamide (DMF)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (WSC·HCl)
-
1-Hydroxybenzotriazole hydrate (HOBt·H2O)
-
Ethyl acetate
-
Saturated brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve [4-(2-tert-butyl-1-cyclohexylmethyl-1H-imidazol-4-yl)phenyl]-piperazin-1-ylmethanone (0.3 mmol) in DMF (1.0 mL).
-
Add this compound (0.45 mmol), WSC·HCl (86 mg, 0.45 mmol), and HOBt·H2O (69 mg, 0.45 mmol) to the solution.
-
Stir the reaction mixture at 60°C for 2 hours.
-
After cooling to room temperature, add water to the mixture and extract with ethyl acetate.
-
Wash the organic layer with saturated brine and dry over anhydrous magnesium sulfate.
-
Remove the solvent by vacuum distillation.
-
Purify the residue by silica gel column chromatography using a gradient of hexane/ethyl acetate (50/50 to 10/90) to yield the final compound.
General Protocol for a GPCR Functional Assay (Calcium Mobilization)
This protocol describes a general method for assessing the functional activity of a synthesized compound at a Gq-coupled GPCR, such as the CB2 receptor, by measuring intracellular calcium mobilization.
Materials:
-
HEK293 cells stably expressing the human CB2 receptor
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Synthesized test compound
-
Reference agonist (e.g., CP55,940)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Culture: Culture the HEK293-hCB2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Plating: Seed the cells into 96-well black, clear-bottom microplates at a density of 50,000 cells per well and incubate overnight.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the wells and add the loading buffer. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compound and the reference agonist in HBSS.
-
Calcium Flux Measurement: Place the plate in a fluorescence plate reader. Record the baseline fluorescence for a few seconds.
-
Compound Addition: Use the plate reader's injection system to add the compound dilutions to the wells.
-
Data Acquisition: Continue to record the fluorescence intensity for several minutes to capture the calcium mobilization signal.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the compound concentration and fit the data to a dose-response curve to calculate the EC50 value.
Visualizations
Caption: Gq-coupled GPCR signaling pathway for the CB2 receptor.
Caption: General workflow for drug discovery using the building block.
References
Application Notes and Protocols for N-Alkylation of 2-Methyl-2-(methylamino)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the N-alkylation of the secondary amine, 2-Methyl-2-(methylamino)propan-1-ol. N-alkylated amino alcohols are significant structural motifs in medicinal chemistry and drug development. This protocol outlines a reductive amination procedure, a widely utilized and efficient method for the selective N-alkylation of secondary amines.[1][2] The methodology involves the reaction of this compound with a carbonyl compound (aldehyde or ketone) to form an intermediate iminium ion, which is subsequently reduced in situ to the desired tertiary amine. This approach is favored for its typically high yields and selectivity, minimizing the over-alkylation often associated with direct alkylation methods using alkyl halides.[3]
Introduction
This compound is a bifunctional molecule containing both a secondary amine and a primary alcohol, making it a valuable building block in organic synthesis.[4] The selective N-alkylation of this compound allows for the introduction of various substituents, enabling the synthesis of diverse libraries of compounds for screening in drug discovery programs. Reductive amination is a robust and versatile strategy for forging C-N bonds.[1] This method proceeds under mild conditions and tolerates a wide range of functional groups, making it suitable for complex molecule synthesis. The reaction is typically a one-pot procedure, enhancing its efficiency and practicality in a research and development setting.
Experimental Protocol: Reductive Amination
This protocol describes the N-alkylation of this compound with a representative aldehyde, isobutyraldehyde, using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
This compound
-
Isobutyraldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates and developing system (e.g., ethyl acetate/hexanes)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 to 0.2 M.
-
Add isobutyraldehyde (1.1 eq) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate iminium ion.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.
-
Continue to stir the reaction at room temperature for 4 to 16 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Upon completion, quench the reaction by the slow and careful addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of this compound with various carbonyl compounds based on the protocol described above.
| Entry | Carbonyl Compound | Product | Reaction Time (h) | Yield (%) |
| 1 | Isobutyraldehyde | 2-(Isobutyl(methyl)amino)-2-methylpropan-1-ol | 6 | 85 |
| 2 | Cyclohexanone | 2-((Cyclohexyl)(methyl)amino)-2-methylpropan-1-ol | 8 | 82 |
| 3 | Benzaldehyde | 2-(Benzyl(methyl)amino)-2-methylpropan-1-ol | 5 | 90 |
| 4 | Acetone | 2-(Isopropyl(methyl)amino)-2-methylpropan-1-ol | 12 | 75 |
Visualizations
Reaction Scheme
Caption: General reaction scheme for reductive amination.
Experimental Workflow
Caption: Workflow for the N-alkylation via reductive amination.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
Sodium triacetoxyborohydride is a moisture-sensitive and water-reactive reagent. Handle it with care under an inert atmosphere. The quenching step should be performed slowly to control gas evolution.
-
Dichloromethane is a volatile and potentially hazardous solvent. Avoid inhalation and skin contact.
References
Application of 2-Methyl-2-(methylamino)propan-1-ol in Pharmaceutical Intermediate Synthesis
Abstract:
This document provides detailed application notes and protocols for the use of 2-Methyl-2-(methylamino)propan-1-ol as a versatile building block in the synthesis of pharmaceutical intermediates. The unique structural features of this amino alcohol, including a sterically hindered secondary amine and a primary alcohol, make it a valuable precursor for the construction of complex heterocyclic scaffolds.[1] This report focuses on its application in the synthesis of a potent Cannabinoid Receptor 2 (CB2) modulator and its utility in the formation of oxazoline rings, which are prevalent in many biologically active compounds. Detailed experimental protocols, quantitative data, and visual diagrams of the synthetic workflows and relevant biological pathways are provided for researchers, scientists, and drug development professionals.
Introduction
This compound is a bifunctional organic compound that serves as a crucial intermediate in the synthesis of more complex chemical structures with desired biological activities.[1] Its hindered amino alcohol structure allows for a variety of chemical transformations, making it a valuable tool for medicinal chemists. This document outlines its application in the synthesis of a specific thiophene carboxamide derivative that acts as a modulator of the Cannabinoid Receptor 2 (CB2), a key target in the development of therapies for pain and inflammatory diseases. Additionally, the use of the closely related 2-amino-2-methyl-1-propanol in the synthesis of oxazolines is presented as a representative application for this class of compounds in constructing important pharmaceutical scaffolds.
Synthesis of a Cannabinoid Receptor 2 (CB2) Modulator
A key application of this compound is in the synthesis of 4-[2-tert-butyl-1-(tetrahydrofuran-4-ylmethyl)-1H-imidazol-4-yl]-N-(2-hydroxy-2-methylpropyl)-N-methylthiophene-2-carboxamide, a potent and selective CB2 receptor modulator. The synthesis involves an amide coupling reaction between a thiophene carboxylic acid derivative and this compound.
Quantitative Data
| Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Reaction Yield | Purity |
| 4-[2-tert-butyl-1-(tetrahydrofuran-4-ylmethyl)-1H-imidazol-4-yl]thiophene-2-carboxylic acid | C₂₀H₂₆N₂O₃S | 390.50 | - | >95% |
| This compound | C₅H₁₃NO | 103.16 | - | >98% |
| Product: 4-[2-tert-butyl-1-(tetrahydrofuran-4-ylmethyl)-1H-imidazol-4-yl]-N-(2-hydroxy-2-methylpropyl)-N-methylthiophene-2-carboxamide | C₂₅H₃₉N₃O₃S | 477.66 | ~69% | >98% (by HPLC) |
Experimental Protocol: Amide Coupling
Objective: To synthesize 4-[2-tert-butyl-1-(tetrahydrofuran-4-ylmethyl)-1H-imidazol-4-yl]-N-(2-hydroxy-2-methylpropyl)-N-methylthiophene-2-carboxamide via amide coupling.
Materials:
-
4-[2-tert-butyl-1-(tetrahydrofuran-4-ylmethyl)-1H-imidazol-4-yl]thiophene-2-carboxylic acid
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-[2-tert-butyl-1-(tetrahydrofuran-4-ylmethyl)-1H-imidazol-4-yl]thiophene-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
To this solution, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 eq) and Hydroxybenzotriazole (HOBt) (1.5 eq). Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate as the eluent to afford the pure 4-[2-tert-butyl-1-(tetrahydrofuran-4-ylmethyl)-1H-imidazol-4-yl]-N-(2-hydroxy-2-methylpropyl)-N-methylthiophene-2-carboxamide.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of a CB2 receptor modulator.
Biological Context: Cannabinoid Receptor 2 (CB2) Signaling Pathway
The synthesized thiophene carboxamide is a modulator of the Cannabinoid Receptor 2 (CB2), a G protein-coupled receptor (GPCR). CB2 receptors are primarily expressed in immune cells and are a promising therapeutic target for managing pain and inflammation without the psychoactive effects associated with CB1 receptor activation.[2][][4]
Activation of the CB2 receptor by an agonist initiates a cascade of intracellular signaling events.[4] The receptor couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, CB2 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, which plays a role in cell migration and immune responses.[1] Some studies have also shown that CB2 can couple to stimulatory Gαs proteins, leading to an increase in cAMP and the secretion of anti-inflammatory cytokines like IL-10.[5] This dual signaling capability allows for a nuanced modulation of cellular responses. The therapeutic potential of CB2 agonists lies in their ability to suppress pro-inflammatory signals and promote anti-inflammatory pathways.[6][7][8]
CB2 Receptor Signaling Pathway Diagram
Caption: Simplified CB2 receptor signaling pathway.
Synthesis of Oxazoline Derivatives
Amino alcohols like 2-amino-2-methyl-1-propanol (a close structural analog to the title compound) are valuable precursors for the synthesis of oxazolines. Oxazolines are important heterocyclic motifs found in a variety of biologically active molecules and are also used as chiral auxiliaries in asymmetric synthesis.[][5] The synthesis typically involves the condensation of the amino alcohol with a carboxylic acid derivative, nitrile, or aldehyde.
Quantitative Data for Representative Oxazoline Synthesis
| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield |
| Aromatic/Aliphatic Nitrile | 2-Amino-2-methyl-1-propanol | 2-Aryl/Alkyl-4,4-dimethyl-2-oxazoline | Metal-free, catalyst-free | Good to Excellent |
| Aromatic Aldehyde | 2-Aminoethanol | 2-Aryl-2-oxazoline | 1,3-Diiodo-5,5-dimethylhydantoin | Good |
Note: Specific yield percentages vary depending on the substrates used. The table provides a qualitative summary based on literature findings.[9]
Experimental Protocol: Oxazoline Synthesis from a Nitrile
Objective: To synthesize a 2-substituted-4,4-dimethyl-2-oxazoline from a nitrile and 2-amino-2-methyl-1-propanol.
Materials:
-
Aromatic or aliphatic nitrile
-
2-Amino-2-methyl-1-propanol
-
Solvent (e.g., chlorobenzene or solvent-free)
-
Zinc triflate (optional, as catalyst)
Procedure:
-
In a reaction vessel, combine the nitrile (1.0 eq) and 2-amino-2-methyl-1-propanol (1.2-2.0 eq).
-
If a catalyst is used, add zinc triflate (e.g., 5 mol%).
-
Heat the reaction mixture under reflux. The temperature will depend on the solvent used (e.g., 135°C for chlorobenzene) or if the reaction is run neat.
-
Monitor the reaction by TLC or GC-MS until the starting materials are consumed.
-
After completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
The crude product can be purified by distillation or silica gel column chromatography to yield the pure oxazoline.
Oxazoline Synthesis Workflow Diagram
Caption: General workflow for oxazoline synthesis.
Conclusion
This compound and its structural analogs are valuable and versatile intermediates in pharmaceutical synthesis. Their application in the construction of complex molecules, such as the CB2 receptor modulator highlighted in this report, and in the synthesis of key heterocyclic scaffolds like oxazolines, underscores their importance in drug discovery and development. The provided protocols and diagrams serve as a practical guide for researchers in the field.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. US2899444A - Certificate of correction - Google Patents [patents.google.com]
- 4. EP1155015B1 - Process for the production of tert-butyl (e)-(6-¬2-¬4-(4-fluorophenyl)-6-isopropyl-2-¬methyl(methylsulfonyl)amino pyrimidin-5-yl vinyl (4r,6s)-2,2-dimethyl¬1,3 dioxan-4-yl)acetate - Google Patents [patents.google.com]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. WO2001040208A2 - Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Oxazoline synthesis [organic-chemistry.org]
Application Note: HPLC Analysis of 2-Methyl-2-(methylamino)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Methyl-2-(methylamino)propan-1-ol. The described protocol is suitable for the determination of the compound in bulk drug substances and can be adapted for various applications, including purity assessments and formulation analysis. The method utilizes a reversed-phase C18 column with UV detection, providing excellent sensitivity and resolution.
Introduction
This compound is a valuable chemical intermediate used in the synthesis of various pharmaceutical compounds. Accurate and precise analytical methods are crucial for ensuring the quality and consistency of this starting material and its subsequent products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds.[1] This document provides a detailed protocol for the HPLC analysis of this compound, including chromatographic conditions, sample preparation, and method performance characteristics.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 4.6 mm x 150 mm, 5 µm) is recommended.[1] A Newcrom R1 column can also be utilized for this analysis.[1][2]
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)[2]
-
Methanol (HPLC grade) for sample preparation
-
Chromatographic Conditions
The following chromatographic conditions have been optimized for the analysis of this compound:
| Parameter | Condition |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (v/v) |
| Mode | Isocratic |
| Composition | Acetonitrile : 0.1% Phosphoric Acid in Water (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 210 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 300 mL of acetonitrile with 700 mL of 0.1% phosphoric acid in water. Degas the solution prior to use.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in methanol to achieve a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Method Validation Summary
The described HPLC method was validated for its key performance characteristics. The results are summarized in the table below.
| Parameter | Result |
| Retention Time | Approximately 3.5 minutes |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
HPLC Analysis Workflow
The logical flow of the HPLC analysis process, from initial sample handling to final data interpretation, is illustrated in the following diagram.
References
Application Notes and Protocols for Microwave-Assisted Synthesis Using 2-Methyl-2-(methylamino)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-2-(methylamino)propan-1-ol is a versatile building block in synthetic and medicinal chemistry. Its structure, featuring a tertiary amine and a primary alcohol, makes it a valuable precursor for the synthesis of various heterocyclic compounds. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods.[1][2] This document provides detailed application notes and protocols for the microwave-assisted synthesis of bioactive molecules, specifically focusing on the synthesis of N-methylated oxazolidinones from this compound. Oxazolidinones are a clinically important class of antibiotics known for their unique mechanism of action, which involves the inhibition of bacterial protein synthesis.[3][4][5]
Application: Synthesis of 3,4,4-Trimethyl-1,3-oxazolidin-2-one
The reaction of this compound with a carbonyl source, such as diethyl carbonate, under microwave irradiation provides a rapid and efficient route to 3,4,4-trimethyl-1,3-oxazolidin-2-one. This N-methylated oxazolidinone core is a key pharmacophore in several antibacterial agents.
Experimental Protocols
Microwave-Assisted Synthesis of 3,4,4-Trimethyl-1,3-oxazolidin-2-one
This protocol is adapted from established microwave-assisted syntheses of similar oxazolidin-2-ones.[6][7]
Materials:
-
This compound
-
Diethyl carbonate
-
Potassium carbonate (K₂CO₃) or Sodium methoxide (NaOMe)
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Add diethyl carbonate (2.0 - 2.5 eq.).
-
Add a catalytic amount of base, such as potassium carbonate (0.15 eq.) or sodium methoxide (0.05 eq.).[6]
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a constant temperature of 125-135°C for 15-25 minutes.[6] The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After the reaction is complete, cool the vial to room temperature.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure 3,4,4-trimethyl-1,3-oxazolidin-2-one.
Data Presentation
Table 1: Comparison of Reaction Conditions for Oxazolidin-2-one Synthesis
| Entry | Amino Alcohol | Base | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | (S)-Phenylalaninol | NaOMe | 135 | 15 | >95 | [6] |
| 2 | (S)-Phenylglycinol | K₂CO₃ | 125 | 20 | >95 | [6] |
| 3 | (S)-Valinol | NaOMe | 130 | 20 | >95 | [6] |
| 4 | (1S, 2R)-Norephedrine | NaOMe | 135 | 15 | 94 | [6] |
| 5 (Proposed) | 2-Methyl-2-(methylamino) propan-1-ol | K₂CO₃/NaOMe | 125-135 | 15-25 | Expected >90 | - |
Biological Activity and Signaling Pathway
Mechanism of Action of Oxazolidinones
Oxazolidinone antibiotics, such as the clinically approved drug Linezolid, exert their antibacterial effect by inhibiting the initiation of protein synthesis in bacteria.[4][5] They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[5][8] This binding event prevents the formation of the functional 70S initiation complex, which is a crucial step for the commencement of protein translation.[4][9] Specifically, the binding of oxazolidinones interferes with the proper positioning of the initiator fMet-tRNA at the P-site of the ribosome, thereby stalling the entire process before the first peptide bond is formed.[10]
The N-methyl group and the gem-dimethyl group at the 4-position of the oxazolidinone ring, as would be present in the product synthesized from this compound, are important for maintaining antibacterial activity.[3]
Visualization of the Experimental Workflow and Signaling Pathway
Caption: Workflow for the microwave-assisted synthesis and biological application.
Caption: Inhibition of bacterial protein synthesis by N-methylated oxazolidinones.
Conclusion
The use of microwave-assisted synthesis provides a rapid and efficient method for the preparation of 3,4,4-trimethyl-1,3-oxazolidin-2-one from this compound. This protocol offers significant advantages over conventional heating methods in terms of reaction time and potentially yield. The resulting N-methylated oxazolidinone is a valuable scaffold for the development of novel antibacterial agents that target the bacterial ribosome, a well-validated and clinically important drug target. These application notes and protocols provide a foundation for researchers and drug development professionals to explore the synthesis and biological evaluation of this important class of heterocyclic compounds.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00415A [pubs.rsc.org]
- 4. The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Strategies to Improve the Potency of Oxazolidinones towards Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols: Reaction of 2-Methyl-2-(methylamino)propan-1-ol with Epoxides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ring-opening of epoxides with amines is a fundamental and widely utilized transformation in organic synthesis, providing a direct route to β-amino alcohols.[1][2][3] This class of compounds is a key structural motif in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and chiral auxiliaries.[2][4] 2-Methyl-2-(methylamino)propan-1-ol, a bifunctional molecule featuring a secondary amine and a primary alcohol, is a valuable building block in medicinal and synthetic organic chemistry.[5] Its reaction with epoxides yields vicinal amino alcohols with potential applications in the development of novel therapeutic agents.
These application notes provide a detailed overview of the reaction between this compound and epoxides, including reaction mechanisms, regioselectivity, and generalized experimental protocols. The information herein is intended to guide researchers in the design and execution of experiments for the synthesis of novel β-amino alcohol derivatives.
Reaction Mechanism and Regioselectivity
The reaction of an amine with an epoxide proceeds via a nucleophilic attack of the amine on one of the electrophilic carbon atoms of the epoxide ring, leading to the opening of the three-membered ring. The regioselectivity of this reaction, particularly with unsymmetrical epoxides, is highly dependent on the reaction conditions.
Under Basic or Neutral Conditions:
Under basic or neutral conditions, the reaction follows a classic SN2 mechanism. The amine, acting as the nucleophile, attacks the less sterically hindered carbon of the epoxide.[6][7] This pathway is favored due to the lower steric hindrance at the less substituted carbon, allowing for a more favorable transition state.
Under Acidic Conditions:
In the presence of an acid catalyst, the epoxide oxygen is first protonated, which activates the epoxide ring towards nucleophilic attack by making the oxygen a better leaving group.[8][9] The reaction then proceeds with a mechanism that has both SN1 and SN2 character. The nucleophile (the amine) preferentially attacks the more substituted carbon of the epoxide. This is because the more substituted carbon can better stabilize the partial positive charge that develops in the transition state.[4][6]
Experimental Protocols
While specific literature on the reaction of this compound with epoxides is limited, the following generalized protocols can be adapted for various epoxide substrates based on established methodologies for similar reactions.
General Protocol for the Reaction of this compound with an Epoxide under Neutral Conditions
This protocol is suitable for the reaction with a simple, unactivated epoxide such as propylene oxide.
Materials:
-
This compound
-
Propylene oxide
-
Ethanol (or another suitable protic solvent)
-
Dichloromethane (for workup)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound (1.0 eq.) in ethanol (0.5 M) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add propylene oxide (1.2 eq.).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 4-24 hours), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired β-amino alcohol.
Data Presentation
The following table summarizes the expected products and key parameters for the reaction of this compound with propylene oxide under different conditions.
| Reactant 1 | Reactant 2 | Conditions | Major Product | Expected Regioselectivity | Potential Yield Range |
| This compound | Propylene Oxide | Neutral (e.g., EtOH, reflux) | 1-((1-hydroxy-2-methylpropan-2-yl)(methyl)amino)propan-2-ol | Attack at the less substituted carbon | 60-85% |
| This compound | Propylene Oxide | Acidic (e.g., catalytic H₂SO₄, rt) | 2-((1-hydroxy-2-methylpropan-2-yl)(methyl)amino)propan-1-ol | Attack at the more substituted carbon | 50-75% |
Visualizations
Reaction Mechanism
Caption: Reaction mechanism of epoxide opening by an amine under neutral/basic and acidic conditions.
Experimental Workflow
Caption: General experimental workflow for the synthesis of β-amino alcohols from this compound and an epoxide.
Applications in Drug Development
β-Amino alcohols are prevalent scaffolds in a wide range of pharmaceuticals. The products derived from the reaction of this compound with epoxides can serve as valuable intermediates in the synthesis of novel drug candidates. The structural features of the resulting molecules, including a tertiary amine and two hydroxyl groups, offer multiple points for further functionalization, allowing for the generation of diverse chemical libraries for screening.
Potential therapeutic areas for the application of these novel β-amino alcohols include:
-
Cardiovascular Drugs: Many β-blockers, used to treat hypertension and other cardiovascular conditions, are β-amino alcohols.
-
Antiviral Agents: Acyclic nucleoside phosphonates, a class of antiviral drugs, often incorporate a chiral β-amino alcohol backbone.
-
Analgesics: Certain centrally acting analgesics feature amino alcohol structures.
-
Chiral Ligands and Catalysts: The vicinal amino alcohol motif can act as a chiral ligand in asymmetric catalysis, which is a crucial technology in modern pharmaceutical manufacturing.
The synthesis of novel β-amino alcohols using this compound as a starting material provides a promising avenue for the discovery and development of new therapeutic agents. Researchers can leverage the protocols and principles outlined in these notes to explore this chemical space and generate novel molecules with potential biological activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. 2-Amino-2-methyl-1-propanol- Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 5. This compound | High-Purity Reagent [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 9((2-Hydroxy-1,3,2-dioxaphosphorinan-5-yl)oxy-methyl)guanine-P-oxide | C9H12N5O6P | CID 135434159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improved Procedures for the Synthesis of 9,9-Disubstituted 9,10-Dihydroacridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2-Methyl-2-(methylamino)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Methyl-2-(methylamino)propan-1-ol as a versatile building block in the synthesis of various heterocyclic compounds. Detailed experimental protocols for the preparation of key heterocyclic cores, including oxazolines and oxazolidines, are presented. Additionally, this document explores the potential biological significance of these synthesized molecules.
Introduction
This compound is a valuable bifunctional molecule in organic and medicinal chemistry.[1] Its structure, which incorporates both a primary alcohol and a secondary amine on a sterically hindered backbone, makes it an ideal precursor for the synthesis of a range of heterocyclic systems.[1] These heterocyclic scaffolds are of significant interest in drug discovery and materials science due to their diverse biological activities and unique chemical properties. This document outlines the primary applications of this compound in the synthesis of oxazolines and oxazolidines, providing detailed experimental procedures and relevant data.
Synthesis of 2-Substituted-4,4-dimethyl-3-methyl-4,5-dihydro-1,3-oxazoles (Oxazolines)
The synthesis of 2-oxazolines from this compound is a two-step process involving the initial formation of an N-(2-hydroxy-1,1-dimethylethyl)-N-methylamide intermediate, followed by a dehydrative cyclization.
Step 1: Synthesis of N-(2-hydroxy-1,1-dimethylethyl)-N-methylamide Intermediate
The amide intermediate is typically prepared by reacting this compound with a carboxylic acid or its activated derivative (e.g., acid chloride, ester).
Experimental Protocol: General Procedure for Amide Formation
-
To a solution of a carboxylic acid (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 eq.) at 0 °C.
-
Stir the mixture for 15 minutes.
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(2-hydroxy-1,1-dimethylethyl)-N-methylamide.
Step 2: Dehydrative Cyclization to Form the Oxazoline Ring
The synthesized amide intermediate can be cyclized to the corresponding oxazoline using various dehydrating agents. A modern and efficient method employs triflic acid.[2]
Experimental Protocol: Triflic Acid-Promoted Dehydrative Cyclization [2]
-
Dissolve the N-(2-hydroxy-1,1-dimethylethyl)-N-methylamide (1.0 eq.) in 1,2-dichloroethane (DCE).
-
Add triflic acid (TfOH) (1.5 eq.) to the solution at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated solution of NaHCO₃.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-substituted-4,4-dimethyl-3-methyl-4,5-dihydro-1,3-oxazole.
One-Pot Synthesis of 2-Oxazolines from Carboxylic Acids
A one-pot procedure can be employed for the direct synthesis of 2-oxazolines from carboxylic acids and this compound, streamlining the process.[2]
Synthesis of 2-Substituted-3,4,4-trimethyloxazolidines
Oxazolidines are readily formed through the condensation reaction of this compound with aldehydes. This reaction typically proceeds under mild conditions and often does not require a catalyst, although one can be used to accelerate the reaction.
Experimental Protocol: Synthesis of Oxazolidines
-
To a solution of an aldehyde (1.0 eq.) in a suitable solvent like tetrahydrofuran (THF) or methanol, add this compound (1.0 eq.).
-
Stir the reaction mixture at room temperature for 2-6 hours. The reaction can be gently heated if necessary.
-
Monitor the formation of the oxazolidine by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product is often of sufficient purity for subsequent use. If necessary, purification can be achieved by vacuum distillation or column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of oxazolines and oxazolidines using this compound as a precursor. Please note that yields are highly dependent on the specific substrate and reaction conditions.
| Heterocyclic Core | Reactants | Key Reagents/Conditions | Typical Yield (%) |
| Oxazoline | N-(2-hydroxy-1,1-dimethylethyl)-N-methylamide | TfOH, DCE, 80 °C | 70-96[2] |
| Oxazolidine | Aldehyde, this compound | Room Temperature or mild heating | High |
Biological Activities and Signaling Pathways
Heterocyclic compounds, in general, are known to possess a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[3][4] Specifically, oxazolidinone-containing compounds are a class of antibiotics that inhibit bacterial protein synthesis.[5]
While specific signaling pathway information for compounds derived directly from this compound is not extensively documented, the synthesized oxazoline and oxazolidine scaffolds are present in numerous biologically active molecules. For instance, some oxazolidinone derivatives have shown potent antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA).[6] The mechanism of action for oxazolidinone antibiotics involves binding to the 50S ribosomal subunit, thereby inhibiting the initiation of protein synthesis.[5]
Further research is warranted to explore the specific biological activities and signaling pathways of novel heterocyclic compounds synthesized from this compound. The cytotoxicity of newly synthesized heterocyclic compounds can be evaluated using assays such as the MTT assay against various cancer cell lines to determine their potential as anticancer agents.[1]
Conclusion
This compound serves as a readily available and versatile precursor for the synthesis of important heterocyclic compounds such as oxazolines and oxazolidines. The protocols outlined in this document provide robust methods for the preparation of these scaffolds, which are valuable for further investigation in drug discovery and materials science. The exploration of the biological activities of novel derivatives is a promising area for future research.
References
- 1. heteroletters.org [heteroletters.org]
- 2. mdpi.com [mdpi.com]
- 3. Antibacterial activity of new oxazolidin-2-one analogues in methicillin-resistant Staphylococcus aureus strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Reaction Kinetics of 2-Methyl-2-(methylamino)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental kinetic data for 2-Methyl-2-(methylamino)propan-1-ol is limited in publicly available literature. The following application notes and protocols are substantially based on data from its close structural analog, 2-Amino-2-methyl-1-propanol (AMP), and general principles of amino alcohol chemistry. These notes are intended to provide a predictive framework and a starting point for experimental design. All protocols and kinetic parameters should be experimentally verified for this compound.
Introduction
This compound is a bifunctional organic compound featuring a secondary amine and a primary alcohol on a sterically hindered carbon backbone.[1] This structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] Understanding its reaction kinetics is crucial for optimizing synthetic routes, predicting degradation pathways, and assessing its stability. This document outlines key reactions relevant to this compound, including degradation and nitrosamine formation, with kinetic data and protocols derived from analogous systems.
Section 1: Predicted Reaction Kinetics and Pathways
The reactivity of this compound is dictated by its amino and alcohol functional groups. The steric hindrance provided by the gem-dimethyl group on the C2 carbon is expected to play a significant role in its reaction mechanisms.[1]
Thermal and Oxidative Degradation
In industrial applications, such as CO2 capture, amino alcohols can undergo thermal and oxidative degradation. Studies on the analogous primary amine, AMP, show that it degrades at elevated temperatures to form a cyclic oxazolidinone derivative.[2][3] A similar pathway is plausible for this compound.
Predicted Reaction Pathway:
Caption: Predicted thermal degradation pathway of this compound.
Quantitative Data (Based on 2-Amino-2-methyl-1-propanol - AMP)
The thermal degradation of AMP to 4,4-Dimethyl-1,3-oxazolidin-2-one (DMOZD) has been studied kinetically. The reaction rate can be described by a power-law model.[2][3]
| Parameter | Value (for AMP degradation) | Conditions | Reference |
| Reaction | AMP + CO₂ → DMOZD + H₂O | Aqueous solutions | [2][3] |
| Temperature Range | 120, 135, 150 °C | - | [2][3] |
| AMP Concentration | 1.12 - 3.36 M | - | [2][3] |
| CO₂ Loading | 0.17 - 0.7 mol CO₂ / mol AMP | - | [2][3] |
| Activation Energy (Mechanism III) | Forward (Zwitterion formation): 23.91 kJ/mol | Mechanistic Model | [2] |
| Activation Energy (Mechanism III) | Reverse (Zwitterion to AMP): 24.47 kJ/mol | Mechanistic Model | [2] |
Experimental Protocol: Thermal Degradation Study
This protocol is adapted from studies on AMP.[2][3]
-
Reactor Setup: Prepare a series of high-pressure batch reactors (e.g., 200 mL glass or stainless steel).
-
Sample Preparation: Prepare aqueous solutions of this compound at various concentrations (e.g., 1.0 - 3.5 M).
-
CO₂ Loading: Sparge the solutions with a known composition of CO₂/N₂ gas to achieve desired CO₂ loadings. The loading can be determined by titration.
-
Reaction: Seal the reactors and place them in a preheated oven or oil bath set to the desired temperatures (e.g., 120, 135, 150 °C).
-
Sampling: At timed intervals, remove a reactor from the heat source and rapidly cool it in an ice bath to quench the reaction.
-
Analysis: Analyze the samples to quantify the concentration of the parent compound and any degradation products.
-
Amine Concentration: Use cation ion chromatography (IC).
-
Product Identification & Quantification: Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
-
-
Data Analysis: Plot concentration versus time. Use initial rate data to determine the reaction order with respect to the amine and CO₂ and calculate the rate constants. An Arrhenius plot (ln(k) vs. 1/T) can be used to determine the activation energy.
Atmospheric Degradation
Amines released into the atmosphere can be degraded by reacting with hydroxyl (OH) radicals.[4][5] The reaction with this compound is expected to proceed via hydrogen abstraction from the C-H or N-H bonds.
Predicted H-Abstraction Sites:
Caption: Predicted sites for hydrogen abstraction by OH radicals.
Quantitative Data (Based on 2-Amino-2-methyl-1-propanol - AMP)
The kinetics of the gas-phase reaction of AMP with OH radicals have been determined experimentally and computationally.[4]
| Parameter | Value (for AMP + OH reaction) | Conditions | Reference |
| Rate Coefficient (k) | k(T) = 5.2 × 10⁻¹² × exp(505/T) cm³ molecule⁻¹ s⁻¹ | Theoretical | [4] |
| Experimental Rate (k) | (2.8 ± 0.5) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | 300 ± 2 K | [4] |
| Atmospheric Lifetime | ~10 hours | - | [4] |
| Branching Ratios (H-abstraction) | -CH₂- group: ~70% | Experimental | [4] |
| Branching Ratios (H-abstraction) | -NH₂ group: ~24% | Experimental | [4] |
| Branching Ratios (H-abstraction) | -CH₃ groups: ~6% | Experimental | [4] |
Experimental Protocol: Atmospheric Degradation Study
This protocol is based on simulation chamber experiments.[4][5]
-
Chamber Setup: Use a large atmospheric simulation chamber (e.g., EUPHORE facility).
-
Reagent Introduction: Introduce a known concentration of this compound into the chamber.
-
OH Radical Generation: Introduce an OH radical precursor (e.g., 2-propyl nitrite) and irradiate the chamber with UV light to photolyze the precursor and generate OH radicals.
-
Monitoring: Use real-time, high-resolution mass spectrometry (e.g., Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry, PTR-ToF-MS) to monitor the decay of the parent amine and the formation of gas-phase products.
-
Data Analysis: Plot the natural logarithm of the amine concentration against time. The slope of this plot, multiplied by the known OH radical concentration, gives the bimolecular rate constant for the reaction.
N-Nitrosamine Formation
As a secondary amine, this compound can react with nitrosating agents (e.g., nitrous acid, HNO₂, derived from nitrite salts in acidic conditions) to form N-nitrosamines, which are a class of potential carcinogens.[6][7]
General Reaction for N-Nitrosation:
Caption: General pathway for the formation of an N-nitrosamine.
Kinetic Factors:
The rate of nitrosation is highly dependent on pH, the concentration of the amine, and the concentration of the nitrosating agent. The reaction is typically fastest in moderately acidic conditions (pH ~3-4), where there is a sufficient concentration of both the unprotonated (nucleophilic) amine and the active nitrosating species (e.g., N₂O₃).[7]
Experimental Protocol: Nitrosation Kinetics Assay
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2 to 6).
-
Reaction Setup: In a temperature-controlled vessel, add the buffer solution and a known concentration of this compound.
-
Initiation: Initiate the reaction by adding a solution of sodium nitrite (NaNO₂).
-
Sampling: Withdraw aliquots from the reaction mixture at specific time intervals.
-
Quenching: Immediately quench the reaction in the aliquot by adding a quenching agent (e.g., sulfamic acid) to destroy any remaining nitrite.
-
Analysis: Analyze the quenched samples for the concentration of the formed N-nitrosamine using a sensitive and selective method, such as HPLC with a UV or mass spectrometric detector, or GC-MS.
-
Data Analysis: Determine the initial reaction rates at different reactant concentrations to establish the rate law and calculate the rate constants.
Section 2: General Workflow for a Kinetic Study
The following workflow can be applied to study the kinetics of various reactions involving this compound.
Caption: A generalized workflow for conducting a reaction kinetics experiment.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccsnorway.com [ccsnorway.com]
- 7. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-2-(methylamino)propan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Methyl-2-(methylamino)propan-1-ol synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Starting Materials: The quality of reagents, such as 1-chloro-2-methyl-2-propanol or isobutylene oxide, may be compromised due to improper storage or degradation. | - Ensure the purity and reactivity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS) before use.- Use freshly opened or properly stored reagents. |
| 2. Insufficient Reaction Temperature: The reaction may not have reached the necessary activation energy. | - For the reaction of 1-chloro-2-methyl-2-propanol with methylamine, consider microwave heating to achieve higher temperatures and faster reaction times. A reported condition is 100°C for 15 minutes in a microwave reactor.[1] - For conventional heating, ensure the reaction mixture reaches and maintains the target temperature. | |
| 3. Inefficient Nucleophilic Attack: The nucleophilicity of methylamine might be reduced, or the electrophilic site might be hindered. | - Use a sufficient excess of methylamine to drive the reaction forward. - Consider using a solution of methylamine in a suitable solvent like methanol to ensure homogeneity. | |
| Formation of Multiple Products/Impurities | 1. Over-alkylation of Methylamine: The product, a secondary amine, can react further with the alkylating agent to form a tertiary amine. | - Use a large excess of methylamine relative to the alkylating agent (e.g., 1-chloro-2-methyl-2-propanol) to favor the formation of the desired secondary amine. |
| 2. Side Reactions of Epoxide Opening: In the synthesis from isobutylene oxide, ring-opening can occur at either carbon atom, and the regioselectivity can be influenced by reaction conditions. | - Carefully control the pH of the reaction mixture. Acidic conditions can promote the formation of the undesired isomer. - The use of a suitable catalyst can improve the regioselectivity of the epoxide opening. | |
| 3. Elimination Reactions: With alkyl halides like 1-chloro-2-methyl-2-propanol, elimination reactions can compete with substitution, leading to the formation of alkenes. | - Use a less hindered base or a lower reaction temperature to favor substitution over elimination. | |
| Difficult Purification | 1. Similar Boiling Points of Product and Byproducts: Co-distillation of impurities with the desired product can occur. | - Employ fractional distillation with a high-efficiency column to separate components with close boiling points. - Consider converting the amino alcohol to a salt (e.g., hydrochloride) to facilitate purification by crystallization, followed by regeneration of the free base. |
| 2. Presence of Unreacted Starting Materials: Incomplete reaction can lead to contamination of the final product. | - Monitor the reaction progress using techniques like TLC or GC to ensure complete consumption of the limiting reagent. - Optimize reaction time and temperature to drive the reaction to completion. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The main synthetic routes are:
-
From 1-chloro-2-methyl-2-propanol and methylamine: This is a nucleophilic substitution reaction. Microwave-assisted synthesis has been reported for a similar transformation, suggesting a potentially efficient method.[1]
-
From isobutylene oxide and methylamine: This involves the nucleophilic ring-opening of the epoxide by methylamine. Careful control of reaction conditions is necessary to ensure the desired regioselectivity.
Q2: How can I minimize the formation of the tertiary amine byproduct?
A2: The formation of the tertiary amine occurs when the product, this compound, acts as a nucleophile and reacts with another molecule of the alkylating agent. To minimize this, a significant excess of methylamine should be used. This increases the probability that the alkylating agent will react with methylamine rather than the product.
Q3: What are the expected side products when using isobutylene oxide as a starting material?
A3: The primary side product concern is the formation of the regioisomeric amino alcohol, 1-(methylamino)-2-methylpropan-2-ol, resulting from the nucleophilic attack of methylamine on the more substituted carbon of the epoxide ring. The reaction conditions, particularly the pH, can influence the ratio of the two isomers.
Q4: What is a suitable method for purifying the final product?
A4: Purification can be challenging due to the potential for multiple products with similar properties.
-
Fractional distillation under reduced pressure is a common method for purifying liquid amino alcohols.
-
If distillation is ineffective, column chromatography on silica gel or alumina can be employed.
-
Another strategy is to convert the crude amino alcohol into its hydrochloride salt by treating it with HCl. The salt can often be purified by crystallization and then neutralized to regenerate the pure amino alcohol.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes, several safety precautions are crucial:
-
Methylamine is a flammable and toxic gas. It is typically handled as a solution in a solvent like methanol or water. Ensure adequate ventilation and work in a fume hood.
-
Isobutylene oxide is a flammable and potentially carcinogenic liquid. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated area.
-
1-chloro-2-methyl-2-propanol is an irritant. Avoid contact with skin and eyes.
-
Reactions under pressure, such as those in a sealed tube or autoclave, should be conducted with appropriate safety shields and pressure monitoring.
Experimental Protocols
Synthesis of this compound from 1-chloro-2-methyl-2-propanol (Microwave-Assisted)
This protocol is adapted from a reported procedure for a similar synthesis and should be optimized for specific laboratory conditions.[1]
Reagents and Equipment:
-
1-chloro-2-methyl-2-propanol
-
Methylamine solution (e.g., 40% in methanol)
-
Microwave synthesis reactor
-
Round-bottom flask
-
Rotary evaporator
-
Acetonitrile
-
Sodium bicarbonate solution
-
Filtration apparatus
Procedure:
-
In a microwave reaction vial, combine 1-chloro-2-methyl-2-propanol (1.00 mmol) with a 40% solution of methylamine in methanol (0.5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100°C for 15 minutes with a power of 100W.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent by vacuum distillation.
-
To the residue, add acetonitrile (3 mL) to precipitate any inorganic salts.
-
Filter the mixture to remove the precipitated solid.
-
To the filtrate, add a few drops of a saturated sodium bicarbonate solution.
-
Remove the solvent by vacuum distillation to obtain the crude this compound.
-
Further purification can be achieved by distillation under reduced pressure or column chromatography.
Synthesis Pathway
Caption: Synthesis of this compound from 1-chloro-2-methyl-2-propanol.
Quantitative Data Summary
Currently, there is limited publicly available quantitative data directly comparing the yields of this compound synthesis under various conditions. The following table provides a general overview based on analogous reactions and qualitative information. Researchers are encouraged to perform optimization studies to determine the ideal conditions for their specific setup.
| Synthetic Route | Key Parameters | Expected Yield Range (Qualitative) | Primary Byproducts |
| 1-chloro-2-methyl-2-propanol + Methylamine | Temperature, Reaction Time, Molar Ratio of Reactants | Moderate to High | Tertiary amine, Elimination products |
| Isobutylene oxide + Methylamine | Catalyst, Solvent, Temperature, pH | Variable | Regioisomer (1-(methylamino)-2-methylpropan-2-ol) |
| N-methylation of 2-amino-2-methyl-1-propanol | Methylating Agent, Base, Solvent, Temperature | Potentially High | Over-methylated quaternary ammonium salt |
References
Technical Support Center: Purification of Crude 2-Methyl-2-(methylamino)propan-1-ol
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of crude 2-Methyl-2-(methylamino)propan-1-ol. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound is highly dependent on its synthetic route. A common laboratory-scale synthesis involves the reaction of isobutylene oxide with methylamine. Based on this, the expected impurities include:
-
Unreacted Starting Materials: Residual isobutylene oxide and methylamine.
-
Isomeric Byproduct: 1-(Methylamino)-2-methylpropan-2-ol, formed by the nucleophilic attack of methylamine on the more sterically hindered carbon of the epoxide.
-
Polymeric Material: Higher molecular weight byproducts from the reaction of the product with residual isobutylene oxide.
-
Solvent Residues: Any solvents used during the synthesis and work-up.
Q2: Which purification technique is most suitable for crude this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities, as well as the physical state of the crude product. Due to the polar nature of this compound, which contains both a hydroxyl and an amino group, certain challenges like streaking in chromatography can occur.[1] The most common and effective methods are:
-
Vacuum Distillation: Ideal for removing non-volatile impurities and for large-scale purification.
-
Column Chromatography: Effective for removing isomeric byproducts and other closely related impurities.
-
Recrystallization: Suitable if the crude product is a solid or can be converted into a crystalline salt.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. For visualizing the typically UV-inactive amino alcohol, the following staining methods are recommended:
-
Potassium Permanganate Stain: Reacts with the alcohol functional group, appearing as a yellow-brown spot on a purple background.
-
Ninhydrin Stain: Reacts with the secondary amine to give a colored spot (typically yellow or orange for secondary amines) upon heating.
-
Iodine Vapor: A general stain where compounds often appear as brown spots.
For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended. A reverse-phase HPLC method using a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid can be effective for purity assessment.[2]
Troubleshooting Guides
Vacuum Distillation
Problem: The product is not distilling at the expected temperature.
-
Possible Cause 1: The vacuum is not low enough.
-
Solution: Check the vacuum pump and all connections for leaks. Ensure the vacuum gauge is functioning correctly. A typical pressure for distilling similar amino alcohols is around 20 mmHg.[3]
-
-
Possible Cause 2: The thermometer is placed incorrectly.
-
Solution: The top of the thermometer bulb should be level with the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
-
-
Possible Cause 3: The presence of high-boiling impurities.
-
Solution: If the boiling point is significantly higher than expected, consider a pre-purification step like a solvent wash to remove some impurities.
-
Problem: The product is decomposing during distillation.
-
Possible Cause: The distillation temperature is too high due to insufficient vacuum.
-
Solution: Improve the vacuum to lower the boiling point. Amino alcohols can be susceptible to thermal degradation.
-
Column Chromatography
Problem: The compound is streaking or tailing on the silica gel column.
-
Possible Cause: Strong interaction between the basic amine and the acidic silanol groups on the silica gel.[1]
-
Solution 1: Add a small amount of a basic modifier to the eluent, such as triethylamine (0.1-1%) or ammonium hydroxide. This will neutralize the acidic sites on the silica gel.
-
Solution 2: Use a deactivated silica gel or an alternative stationary phase like alumina.
-
Problem: Poor separation of the desired product from an impurity.
-
Possible Cause: The solvent system is not optimized.
-
Solution: Perform a systematic TLC analysis with different solvent systems to find the optimal eluent for separation. For polar amines, solvent systems like dichloromethane/methanol or ethyl acetate/hexane with a basic modifier are good starting points. A gradient elution from a less polar to a more polar solvent system can also improve separation.
-
Recrystallization
Problem: The compound is "oiling out" instead of crystallizing.
-
Possible Cause 1: The solution is supersaturated, and the compound is precipitating as a liquid.
-
Solution: Heat the solution to re-dissolve the oil, and then allow it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also induce crystallization.
-
-
Possible Cause 2: The chosen solvent is too good a solvent for the compound.
-
Solution: Use a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Heat to clarify and then cool slowly.
-
Problem: No crystals form upon cooling.
-
Possible Cause: The compound is too soluble in the chosen solvent, even at low temperatures.
-
Solution 1: Try a different solvent in which the compound is less soluble.
-
Solution 2: Reduce the volume of the solvent by evaporation and then try cooling again.
-
Solution 3: If the compound has a low melting point, it may be difficult to recrystallize. In this case, distillation or chromatography may be more suitable.
-
Experimental Protocols
Vacuum Distillation Protocol
This protocol is based on the purification of the similar compound, 2-amino-2-methyl-1-propanol, and may require optimization.[3][4]
-
Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head to minimize product loss. Ensure all glass joints are well-sealed with vacuum grease.
-
Procedure:
-
Place the crude this compound in the distilling flask with a magnetic stir bar.
-
Slowly apply vacuum, and once the desired pressure is reached (e.g., 20 mmHg), begin heating the flask gently in an oil bath.
-
Collect any low-boiling fractions (likely residual solvents or starting materials).
-
Collect the main fraction at the expected boiling point. For 2-amino-2-methyl-1-propanol, the boiling point is reported as 95-97 °C at 20 mmHg.[3] The boiling point of the target compound may be similar.
-
Monitor the purity of the collected fractions by TLC or GC.
-
Silica Gel Chromatography Protocol
This protocol is a starting point based on general procedures for purifying polar amines.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pour the slurry into the column and allow it to pack evenly.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Start with a non-polar solvent system and gradually increase the polarity. A good starting point is a mixture of hexane and ethyl acetate. For the isomer 2-Methyl-1-(methylamino)propan-2-ol, a gradient of hexane/ethyl acetate from 50/50 to 10/90 was used.[5]
-
For more polar impurities, a system of dichloromethane and methanol (e.g., 95:5) with 0.1% triethylamine may be necessary.
-
-
Fraction Collection:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Quantitative Data Summary
The following tables provide a summary of typical parameters for the purification techniques. These are based on data for structurally similar compounds and should be used as a guideline.
Table 1: Vacuum Distillation Parameters for a Structurally Similar Amino Alcohol
| Parameter | Value | Reference |
| Compound | 2-Amino-2-methyl-1-propanol | [3][4] |
| Pressure | 20 mmHg | [3] |
| Boiling Point | 95-97 °C | [3] |
| Purity Achieved | >99% | [4] |
| Yield | ~91-92% | [3][4] |
Table 2: Suggested Column Chromatography Conditions
| Parameter | Suggested Conditions |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Solvent System 1 | |
| Eluent A | Hexane |
| Eluent B | Ethyl Acetate |
| Gradient | Start with 100% Hexane, gradually increase to 50% Ethyl Acetate |
| Solvent System 2 (for more polar compounds) | |
| Eluent A | Dichloromethane |
| Eluent B | Methanol with 1% Triethylamine |
| Gradient | Start with 100% Dichloromethane, gradually increase to 10% Eluent B |
Visualizations
Logical Workflow for Purification Strategy
Caption: A decision-making workflow for selecting a suitable purification technique.
Troubleshooting Logic for Column Chromatography
Caption: Troubleshooting guide for common issues in silica gel chromatography.
References
Technical Support Center: Optimization of 2-Methyl-2-(methylamino)propan-1-ol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-2-(methylamino)propan-1-ol. The information is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
A1: A prevalent laboratory-scale method involves the reaction of 1-chloro-2-methyl-2-propanol with a solution of methylamine in methanol.[1] This reaction is often carried out under elevated temperature and pressure, for instance, using microwave irradiation to accelerate the reaction.[1]
Q2: What are the typical reaction conditions for the synthesis of this compound?
A2: Typical conditions involve dissolving 1-chloro-2-methyl-2-propanol in a 40% solution of methylamine in methanol.[1] The mixture is then heated, for example, at 100°C using a microwave synthesizer.[1]
Q3: How is the crude product purified?
A3: Purification typically involves several steps. After the reaction, the solvent is removed by vacuum distillation.[1] The residue is then treated with a solvent like acetonitrile to precipitate any solids, which are subsequently filtered off.[1] A sodium bicarbonate solution may be added to the filtrate before a final vacuum distillation to yield the crude product.[1] For higher purity, silica gel column chromatography can be employed.[1]
Q4: What are some potential side reactions to be aware of during the synthesis?
A4: While specific side reactions for this synthesis are not extensively documented, analogous reactions, such as the synthesis of 2-amino-2-methyl-1-propanol, can offer insights. Potential side reactions may include the formation of byproducts from impurities in the starting materials or undesired reactions with the solvent. In related syntheses from isobutylene and chlorine, addition and substitution reactions of chlorine with the starting materials and solvent (acetonitrile) can occur.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Low reaction temperature or insufficient reaction time. - Inactive or low concentration of methylamine solution. - Degradation of starting material. | - Increase reaction temperature or extend reaction time. Consider using microwave irradiation for better heat transfer. - Ensure the methylamine solution is fresh and of the correct concentration. - Verify the purity of 1-chloro-2-methyl-2-propanol before starting the reaction. |
| Presence of Impurities in the Final Product | - Incomplete removal of starting materials or solvent. - Formation of side products. - Inefficient purification. | - Ensure complete evaporation of solvents during vacuum distillation. - Optimize the precipitation and filtration steps to effectively remove solid impurities. - Employ column chromatography for final purification, optimizing the solvent system for better separation.[1] |
| Difficulty in Isolating the Product | - Product is highly soluble in the workup solvents. - Formation of an emulsion during extraction. | - After the initial solvent removal, use a non-polar solvent in which the product has lower solubility for precipitation. - If using a liquid-liquid extraction, try adding brine to break up emulsions. |
| Reaction Does Not Proceed to Completion | - Insufficient stoichiometry of the amine. - Steric hindrance around the reaction center. | - Use a larger excess of the methylamine solution. - While steric hindrance is inherent to the molecule's structure, optimizing temperature and reaction time can help overcome this barrier.[3] |
Experimental Protocols
Synthesis of this compound via Nucleophilic Substitution
This protocol is adapted from a documented laboratory procedure.[1]
Materials:
-
1-chloro-2-methyl-2-propanol
-
40% solution of methylamine in methanol
-
Acetonitrile
-
Sodium bicarbonate solution
-
Microwave chemical synthesis device (optional, conventional heating can be used)
Procedure:
-
Dissolve 1.00 mmol of 1-chloro-2-methyl-2-propanol in 0.5 mL of a 40% solution of methylamine in methanol in a suitable reaction vessel.
-
Stir the mixture at 100°C for 15 minutes. If using a microwave synthesizer, apply 100W of power.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent by vacuum distillation.
-
Add 3 mL of acetonitrile to the residue to precipitate any solid byproducts.
-
Filter the mixture to remove the precipitated solid.
-
Add 10 drops of sodium bicarbonate solution to the filtrate.
-
Remove the solvent by vacuum distillation to obtain the crude this compound.
-
For further purification, perform silica gel column chromatography.
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
Technical Support Center: Managing Exothermic Reactions of 2-Methyl-2-(methylamino)propan-1-ol
Frequently Asked Questions (FAQs)
Q1: What is 2-Methyl-2-(methylamino)propan-1-ol and why is it reactive?
A1: this compound is an organic compound containing both an amine and an alcohol functional group. This bifunctional nature makes it a useful building block in chemical synthesis. Like other amino alcohols, the amine group acts as a chemical base, which can react exothermically (release heat) with acids in a neutralization reaction.[1][2][3]
Q2: Which common laboratory reactions involving this compound are likely to be exothermic?
A2: The most common exothermic reaction is neutralization with acids.[1][2][3] Other potentially hazardous exothermic reactions include those with:
-
Strong oxidizing agents
-
Isocyanates
-
Epoxides
-
Strong reducing agents, which can generate flammable hydrogen gas[1]
Q3: What are the primary thermal hazards associated with this compound?
A3: The primary hazard is an uncontrolled temperature increase (a thermal runaway), which can lead to:
-
Boiling and splashing of corrosive materials.
-
Over-pressurization of the reaction vessel, potentially causing an explosion.[4]
-
Thermal decomposition, which for the related compound AMP, can begin at temperatures around 180°C.[5]
Q4: What are the key parameters to monitor during a potentially exothermic reaction with this compound?
A4: Continuous monitoring is critical for safety. Key parameters include:
-
Temperature: Use a calibrated thermometer or thermocouple placed directly in the reaction mixture.
-
Rate of Addition: Control the speed at which reagents are added to manage the rate of heat generation.
-
Pressure: For closed systems, a pressure gauge is essential to detect gas generation or boiling.
-
Stirring: Ensure efficient agitation to distribute heat evenly and prevent localized hot spots.
-
Visual Cues: Watch for changes in color, viscosity, or gas evolution.
Troubleshooting Guide
Scenario 1: Unexpected Temperature Spike During Reagent Addition
-
Question: I am slowly adding an acid to a solution of this compound and the temperature is rising much faster than anticipated. What should I do?
-
Answer:
-
Immediate Action: Immediately stop the addition of the reagent.
-
Enhance Cooling: If not already in use, immerse the reaction vessel in an ice/water bath. If a cooling bath is already in place, add more ice or use a colder medium (e.g., ice/salt or dry ice/acetone slurry, with appropriate safety precautions).
-
Maintain Agitation: Ensure stirring is vigorous to promote heat transfer to the cooling bath.
-
Investigate: Once the temperature is stable and under control, do not resume the addition. Re-evaluate your experimental plan. Check calculations for molar equivalents, concentrations of reagents, and the total expected heat of reaction.
-
Re-plan: Consider diluting the reagents or reducing the addition rate further for the next attempt.
-
Scenario 2: Signs of Pressure Buildup in a Closed or Vented System
-
Question: My reaction vessel is showing signs of pressure buildup (e.g., hissing from a vent, bulging septum). What are the immediate steps?
-
Answer:
-
Alert Personnel: Immediately alert others in the laboratory of the situation.
-
Do Not Approach: Do not approach the vessel if the pressure rise is rapid and uncontrolled.
-
General Cooling: If it is safe to do so, apply external cooling to the vessel to reduce the internal temperature and pressure.
-
Ventilation: Ensure the reaction is taking place in a chemical fume hood with the sash pulled down as far as possible to act as a blast shield.[6]
-
Evacuate: If the situation cannot be controlled, evacuate the immediate area and follow your institution's emergency procedures.
-
Scenario 3: Preventing a Runaway Reaction from the Start
-
Question: How can I design my experiment to minimize the risk of a thermal runaway reaction?
-
Answer:
-
Perform a Risk Assessment: Before starting, assess the potential energy release. Use literature data for similar reactions to estimate the heat of reaction.
-
Use "Reverse Addition": Add the more reactive or concentrated component slowly to the bulk of the less reactive or more dilute component. For neutralization, this often means adding the acid slowly to the amine solution.
-
Ensure Adequate Cooling Capacity: Have a cooling bath ready before you begin the addition. The capacity of the cooling bath should be sufficient to absorb the entire heat of the reaction if it were to occur instantaneously.
-
Start Small: Conduct a small-scale pilot experiment to observe the thermal profile before scaling up.
-
Control Addition Rate: Use a syringe pump or a dropping funnel for controlled, slow addition of liquids. Monitor the temperature closely and adjust the rate to maintain the desired temperature range.
-
Data Presentation: Thermal Properties of 2-Amino-2-methyl-1-propanol (AMP) as a Proxy
The following table summarizes key safety and thermal data for 2-amino-2-methyl-1-propanol (AMP), which can be used as a conservative estimate for risk assessment.
| Property | Value | Source |
| Flash Point | 67°C - 135°C (closed cup) | [1][5] |
| Boiling Point | ~165°C at 760 mmHg | [3] |
| Thermal Decomposition | Onset at 180°C (35 kJ/kg) | [5] |
| Reactivity | Acid-base reactions are exothermic. | [1][2][3] |
| Incompatibilities | Isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, acid halides, strong reducing agents. | [1][3] |
Experimental Protocols
Protocol for the Controlled Neutralization of Hydrochloric Acid
This protocol outlines a safe method for neutralizing this compound with hydrochloric acid, focusing on temperature control.
Materials:
-
This compound
-
1 M Hydrochloric Acid (HCl)
-
Solvent (e.g., deionized water or isopropanol)
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple
-
Dropping funnel
-
Ice/water bath
-
Standard laboratory glassware and personal protective equipment (PPE).[6]
Procedure:
-
Setup: Assemble the three-neck flask with the magnetic stirrer, thermometer, and dropping funnel in a chemical fume hood. Ensure the thermometer tip is submerged in the reaction medium. Place the flask in a secondary container that can serve as a cooling bath.
-
Charge Reactor: Charge the flask with a known quantity of this compound, dissolved in an appropriate amount of solvent to ensure adequate heat capacity and mobility. Begin stirring.
-
Prepare for Cooling: Fill the secondary container with an ice/water slurry to surround the bottom of the flask.
-
Initial Temperature: Record the initial temperature of the amine solution.
-
Controlled Addition: Fill the dropping funnel with the 1 M HCl solution. Begin adding the acid dropwise to the stirred amine solution.
-
Monitor Temperature: Carefully monitor the temperature. The rate of addition should be controlled such that the temperature rise is no more than 1-2°C per minute. If the temperature rises too quickly, stop the addition and allow the mixture to cool before resuming at a slower rate.
-
Complete Addition: Continue the slow addition until the desired pH or stoichiometric endpoint is reached.
-
Cool Down: Once the addition is complete, allow the reaction mixture to stir and cool to room temperature before proceeding with workup or storage.
Visualizations
Logical Decision-Making for Thermal Excursions
The following diagram illustrates the logical workflow for responding to an unexpected temperature increase during a chemical reaction.
Experimental Workflow for Safe Reagent Addition
This diagram outlines the key steps and decision points for safely performing a potentially exothermic addition reaction.
References
- 1. 2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Applications of 2-Amino-2-methyl-1-propanol_Chemicalbook [chemicalbook.com]
- 3. 2-AMINO-2-METHYL-1-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. download.basf.com [download.basf.com]
- 6. benchchem.com [benchchem.com]
Degradation pathways of 2-Methyl-2-(methylamino)propan-1-ol under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-2-(methylamino)propan-1-ol, focusing on its stability and degradation pathways under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic solutions?
A1: this compound is an amino alcohol that can be susceptible to degradation under acidic conditions. The main concerns involve the reactivity of its secondary amine and primary alcohol functional groups. Key potential degradation pathways include oxidation and the formation of various impurities.[1] The rate and extent of this degradation are influenced by several factors, including pH, temperature, exposure to light, and the presence of any oxidizing agents.[1]
Q2: What are the probable degradation products of this compound under acidic stress?
A2: While specific degradation products for this compound are not extensively documented in publicly available literature, we can predict potential products based on its chemical structure and the known behavior of similar amino alcohols.[1] Likely degradation products could form from the oxidation of the alcohol or amine group. For instance, the primary alcohol could be oxidized to form an aldehyde or a carboxylic acid. Although the secondary amine is less prone to oxidation than a primary amine, it could potentially form N-oxides or other related impurities, particularly in the presence of strong oxidizing agents.[1] It is also crucial to consider potential reactions with excipients in a formulation. For example, compounds with similar structures have been observed to undergo esterification with acidic excipients like citric acid.[1]
Q3: How can I effectively monitor the stability of this compound during my experiments?
A3: To monitor the degradation of this compound, a stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective technique for this purpose.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed; however, derivatization may be necessary to increase the volatility of this polar molecule for better chromatographic performance.[2]
Q4: What general conditions should I consider for a forced degradation study of this compound?
A4: Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are crucial for understanding the degradation pathways.[3][4] For this compound, this would involve subjecting it to stress conditions such as:
-
Acid Hydrolysis: Treatment with various concentrations of acids (e.g., HCl, H₂SO₄) at different temperatures.
-
Oxidation: Exposure to oxidizing agents like hydrogen peroxide.
-
Thermal Stress: Heating the compound at elevated temperatures.
-
Photostability: Exposing the compound to UV and visible light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram after acidic treatment. | Degradation of this compound. | Characterize the new peaks using mass spectrometry (LC-MS) to identify potential degradation products. Adjust experimental conditions (e.g., lower temperature, less concentrated acid) to control the degradation rate. |
| Poor mass balance in stability studies. | Formation of non-UV active or volatile degradation products not detected by the primary analytical method. | Employ a secondary analytical technique, such as GC-MS or a universal detector like a Corona Charged Aerosol Detector (CAD) with HPLC, to detect a wider range of compounds. |
| Inconsistent degradation profiles between batches. | Variability in the purity of the starting material or slight differences in experimental conditions. | Ensure consistent sourcing and purity of this compound. Maintain strict control over experimental parameters (temperature, pH, light exposure). |
| Rapid degradation observed at room temperature in an acidic formulation. | The formulation pH is too low, or there are reactive excipients present. | Evaluate the pH-stability profile to determine a more suitable pH range. Screen for excipient compatibility to identify and replace any reactive components. |
Data Presentation
Table 1: Hypothetical Degradation of this compound under Acidic Conditions (0.1 M HCl at 60°C)
| Time (hours) | This compound (%) | Degradant 1 (Aldehyde) (%) | Degradant 2 (Carboxylic Acid) (%) | Total Impurities (%) |
| 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 12 | 95.2 | 2.8 | 1.5 | 4.3 |
| 24 | 90.5 | 5.1 | 3.2 | 8.3 |
| 48 | 82.1 | 8.9 | 6.8 | 15.7 |
| 72 | 75.3 | 12.4 | 9.1 | 21.5 |
Table 2: Effect of pH on the Degradation Rate of this compound at 40°C after 72 hours
| pH | Degradation (%) |
| 1.0 | 15.8 |
| 3.0 | 5.2 |
| 5.0 | 1.1 |
| 7.0 | <0.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water or methanol).
-
Acid Treatment:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Prepare a control sample by adding 1 mL of purified water instead of HCl.
-
-
Incubation: Incubate both the test and control samples in a water bath at 60°C.
-
Time Points: Withdraw aliquots at 0, 12, 24, 48, and 72 hours.
-
Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: HPLC Method for Stability Indicating Assay
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Control of N-Methylation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with over-alkylation during N-methylation reactions, specifically the formation of N,N-dimethyl byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of N,N-dimethyl byproduct formation in my N-methylation reaction?
The formation of N,N-dimethyl byproducts is a common challenge stemming from the fact that the newly formed secondary amine (N-monomethyl product) is often more nucleophilic and reactive than the initial primary amine.[1] Key contributing factors include:
-
High reactivity of the methylating agent: Traditional methylating agents like methyl iodide and dimethyl sulfate are highly reactive and often lead to over-alkylation.[2][3]
-
Reaction conditions: Elevated temperatures, prolonged reaction times, and incorrect stoichiometry can favor the second methylation step.[4][5][6]
-
Choice of base and solvent: The reaction environment, including the base and solvent system, plays a crucial role in controlling selectivity.[7][8]
Q2: How can I selectively achieve N-monomethylation of a primary amine?
Selective N-monomethylation is achievable through several strategic approaches:
-
Reductive Amination: This is a widely used and effective method that avoids the issues of over-alkylation seen with direct alkylation using alkyl halides.[9][10] It involves the reaction of a primary amine with formaldehyde (or paraformaldehyde) to form an imine intermediate, which is then reduced.[2][10]
-
Alternative Methylating Agents: Employing less reactive or more selective methylating agents such as dimethyl carbonate (DMC), methanol, or formic acid in conjunction with specific catalysts can provide high selectivity for the desired N-monomethyl product.[2][11]
-
Catalytic Systems: The use of specific homogeneous or heterogeneous catalysts, for instance, those based on ruthenium, palladium, or nickel, can effectively control the methylation process, particularly when using greener methyl sources like methanol.[12][13][14]
Q3: What are the recommended starting points for optimizing my reaction to minimize N,N-dimethylation?
To minimize the formation of N,N-dimethyl byproducts, consider the following optimization strategies:
-
Control Stoichiometry: Carefully control the molar ratio of the amine to the methylating agent. Using a slight excess of the amine can sometimes favor monomethylation.[15]
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature can help control the reaction rate and improve selectivity for the monomethylated product.[4][5]
-
Slow Addition of Reagents: The slow, controlled addition of the methylating agent can help to maintain a low instantaneous concentration, thereby reducing the likelihood of the monomethylated product reacting further.[4]
-
Solvent Selection: The choice of solvent can influence the reaction outcome. For instance, using hexafluoroisopropanol (HFIP) as a solvent with methyl triflate has been shown to achieve high selectivity for monomethylation by interfering with the amine and preventing overmethylation.[7]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High levels of N,N-dimethyl byproduct detected | Overly reactive methylating agent (e.g., methyl iodide). | Switch to a less reactive or more selective methylating agent like dimethyl carbonate (DMC) or consider a reductive amination protocol.[2][8][10] |
| Reaction temperature is too high. | Decrease the reaction temperature in increments of 10°C and monitor the product distribution.[5] | |
| Incorrect stoichiometry. | Adjust the molar ratio of amine to methylating agent. An excess of the amine may favor monomethylation.[15] | |
| Reaction is not selective, yielding a mixture of products | Inappropriate catalyst or lack thereof. | Introduce a selective catalyst system. For methanol-based methylations, consider palladium or ruthenium catalysts.[12][14] |
| Unsuitable solvent. | Screen different solvents. A polar, non-coordinating solvent might be beneficial. HFIP has shown promise in specific cases.[7] | |
| Low conversion of starting material and low yield of monomethylated product | Insufficiently reactive methylating agent or conditions. | If using a less reactive agent, a catalyst may be necessary to drive the reaction. Alternatively, a modest increase in temperature might be required, but this should be done cautiously while monitoring for over-alkylation.[6] |
| Incorrect choice of base. | The type and strength of the base are critical. Screen different bases such as Cs₂CO₃ or KOtBu depending on the specific reaction protocol.[3][8] |
Experimental Protocols
Protocol 1: Selective N-Monomethylation via Reductive Amination
This protocol is a general guideline for the selective N-monomethylation of primary amines using formaldehyde and a reducing agent.
Materials:
-
Primary amine
-
Formaldehyde (37% in H₂O) or Paraformaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)[9][10]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of the primary amine (1.0 equiv.) in DCM or DCE, add formaldehyde (1.1 equiv.).
-
If necessary, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
In a separate flask, prepare a solution or suspension of the reducing agent (NaBH(OAc)₃ or NaBH₃CN, 1.2-1.5 equiv.) in the same solvent.
-
Slowly add the reducing agent to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Monoselective N-Methylation of Amides using Phenyl Trimethylammonium Iodide
This protocol describes a highly selective method for the N-monomethylation of amides.[3]
Materials:
-
Amide
-
Phenyl trimethylammonium iodide (PhMe₃NI)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction vial, add the amide (1.0 equiv.), phenyl trimethylammonium iodide (1.5 equiv.), and cesium carbonate (2.0 equiv.).[3]
-
Add toluene as the solvent.
-
Seal the vial and heat the reaction mixture at 120 °C.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Data Presentation
Table 1: Comparison of Methylating Agents for N-Monomethylation Selectivity
| Methylating Agent | Typical Catalyst/Conditions | Selectivity for Monomethylation | Reference |
| Methyl Iodide (MeI) | Base (e.g., K₂CO₃) | Often low, prone to over-alkylation | [2] |
| Dimethyl Carbonate (DMC) | Base, sometimes with a catalyst | High selectivity can be achieved | [8][16] |
| Methanol | Heterogeneous or homogeneous catalyst (e.g., Pd, Ru, Ni) | Good to excellent with the right catalyst | [12][13][17] |
| Formaldehyde/Reducing Agent | Reductive amination conditions | Excellent, avoids direct alkylation issues | [9][10] |
| Phenyl Trimethylammonium Iodide | Cs₂CO₃, Toluene, 120 °C | Excellent for amides | [3] |
Visualizations
Caption: Reaction pathway illustrating the formation of the desired monomethylated amine and the over-alkylated N,N-dimethyl byproduct.
Caption: A logical troubleshooting workflow to address the over-production of N,N-dimethyl byproducts in N-methylation reactions.
References
- 1. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selective monomethylation of primary amines with simple electrophiles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Selective synthesis of N-monomethyl amines with primary amines and nitro compounds - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Workup and Extraction of 2-Methyl-2-(methylamino)propan-1-ol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polar compound 2-Methyl-2-(methylamino)propan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the workup and extraction of this compound?
A1: The primary challenges stem from its high polarity and good water solubility. This makes it difficult to efficiently extract from aqueous reaction mixtures into common organic solvents. Key issues include poor partitioning, emulsion formation, and the potential for salt formation which can further complicate extraction.
Q2: What is the predicted LogP of this compound and what does it indicate?
A2: The predicted octanol-water partition coefficient (LogP) for this compound is approximately -0.3. A negative LogP value indicates that the compound is hydrophilic, meaning it preferentially dissolves in water rather than in non-polar organic solvents like octanol. This high polarity is a key factor in its challenging extraction from aqueous phases.
Q3: How does the basicity of this compound affect its extraction?
A3: As an amino alcohol, this compound is basic and can be protonated in acidic conditions to form a salt. This salt form is highly water-soluble and will not be extracted into an organic solvent. Therefore, the pH of the aqueous phase must be carefully controlled. It is crucial to basify the aqueous layer (typically to pH > 10) to ensure the compound is in its free base form, which is more amenable to extraction into an organic solvent.
Q4: What are the most suitable organic solvents for extracting this compound?
A4: Due to its polarity, standard non-polar solvents like hexane are ineffective. More polar solvents are required. Good starting points include:
-
Ethyl acetate: A moderately polar solvent that can be effective, especially after salting out the aqueous phase.
-
Dichloromethane (DCM): Can be effective but may lead to emulsions.
-
n-Butanol: Has good solvating power for polar molecules but is partially miscible with water, which can complicate the workup.
-
Mixtures of solvents: A mixture such as 3:1 chloroform/isopropanol has been reported to be effective for extracting polar, water-soluble organic compounds.
The choice of solvent will depend on the specific impurities present in the reaction mixture.
Q5: How can I improve the extraction efficiency of this polar compound?
A5: Several techniques can be employed:
-
Salting out: Adding a saturated salt solution (e.g., brine) or a solid salt (e.g., NaCl, K₂CO₃) to the aqueous phase reduces the solubility of the organic compound and can drive it into the organic layer.
-
Continuous liquid-liquid extraction: For compounds with very high water solubility, this technique can be more efficient than multiple discrete extractions.
-
Solid-phase extraction (SPE): Using a suitable sorbent, the compound of interest can be retained and then eluted with a stronger solvent, offering a good alternative to liquid-liquid extraction.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery of product after extraction | 1. The compound is remaining in the aqueous phase due to its high polarity. 2. The pH of the aqueous phase is too low, and the compound is in its protonated, salt form. 3. The chosen organic solvent is not polar enough. | 1. Add a saturated salt solution (brine) or solid salt to the aqueous phase to decrease the product's solubility. 2. Ensure the aqueous phase is basic (pH > 10) before extraction. 3. Switch to a more polar solvent such as ethyl acetate, n-butanol, or a chloroform/isopropanol mixture. 4. Perform multiple extractions with smaller volumes of organic solvent. |
| Persistent emulsion during extraction | 1. High concentration of the amino alcohol or other amphiphilic species. 2. Vigorous shaking of the separatory funnel. 3. The densities of the aqueous and organic layers are too similar. | 1. Add brine to the separatory funnel to increase the ionic strength and density of the aqueous phase. 2. Gently swirl or invert the separatory funnel instead of shaking vigorously. 3. Allow the mixture to stand for an extended period. 4. Filter the emulsified layer through a pad of Celite® or glass wool. 5. If possible, remove the reaction solvent by rotary evaporation before starting the workup. |
| Product precipitates as a salt during workup | 1. The pH of the solution is acidic. 2. The counter-ion of a salt impurity is causing precipitation. | 1. Adjust the pH of the solution to be basic (pH > 10) to ensure the compound is in its free base form. 2. Wash the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate) to remove any acidic impurities. |
| Difficulty in removing the extraction solvent | 1. The use of a high-boiling point solvent like n-butanol. | 1. Use a rotary evaporator, potentially at a higher temperature and lower pressure. 2. Consider azeotropic removal of water if n-butanol was used and is wet. |
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₃NO | |
| Molecular Weight | 103.16 g/mol | |
| CAS Number | 27646-80-6 | |
| Predicted LogP | -0.3 | |
| pKa (Predicted) | Not available |
Qualitative Solubility Profile
| Solvent | Solubility | Notes |
| Water | Miscible | The high polarity and ability to form hydrogen bonds contribute to its miscibility in water. |
| Methanol | Soluble | Soluble in polar protic solvents. |
| Ethanol | Soluble | Soluble in polar protic solvents. |
| Chloroform | Slightly Soluble | Limited solubility in less polar solvents. |
| Ethyl Acetate | Sparingly Soluble | Can be used for extraction, especially with salting out. |
| Hexane | Insoluble | Insoluble in non-polar solvents. |
Note: Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. The qualitative information is based on general principles of "like dissolves like" and data for structurally similar compounds.
Experimental Protocols
Protocol 1: Standard Liquid-Liquid Extraction from an Aqueous Reaction Mixture
-
Solvent Removal (Optional but Recommended): If the reaction was performed in a water-miscible organic solvent (e.g., THF, acetonitrile), remove the solvent under reduced pressure using a rotary evaporator.
-
pH Adjustment: Dilute the reaction mixture with water. Adjust the pH of the aqueous solution to >10 with a suitable base (e.g., 1M NaOH) to ensure the amino alcohol is in its free base form.
-
Salting Out: Add solid NaCl or a saturated aqueous solution of NaCl (brine) to the aqueous mixture to decrease the solubility of the product.
-
Extraction: Transfer the aqueous solution to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL for a 100 mL aqueous solution).
-
Combine Organic Layers: Combine the organic extracts.
-
Washing: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and collect the dried organic solution.
-
Concentration: Remove the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Solid-Phase Extraction (SPE) for Purification
-
Column Selection: Choose a suitable SPE cartridge. For a polar, basic compound, a reverse-phase (e.g., C18) or a cation-exchange sorbent could be appropriate.
-
Column Conditioning: Condition the SPE cartridge according to the manufacturer's instructions. This typically involves washing with a strong organic solvent (e.g., methanol) followed by an equilibration with the loading solvent (e.g., water at a specific pH).
-
Sample Loading: Adjust the pH of the aqueous solution containing the product and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove impurities while retaining the product. The choice of wash solvent will depend on the sorbent and the nature of the impurities.
-
Elution: Elute the desired product from the cartridge using a stronger solvent. For a reverse-phase sorbent, this would be a more organic solvent. For a cation-exchange sorbent, this would involve changing the pH or increasing the ionic strength of the eluent.
-
Concentration: Remove the solvent from the collected fractions under reduced pressure to obtain the purified product.
Mandatory Visualizations
Caption: Workflow for Liquid-Liquid Extraction.
Caption: Troubleshooting Emulsion Formation.
Technical Support Center: Stability-Indicating HPLC Method for 2-Methyl-2-(methylamino)propan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development of a stability-indicating HPLC method for 2-Methyl-2-(methylamino)propan-1-ol.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound and its degradation products.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | Secondary interactions between the basic amine group and residual silanols on the column stationary phase.[1] | - Use a mobile phase with a lower pH (e.g., acidic) to ensure the analyte is protonated.[2] - Add a competing base to the mobile phase. - Use an end-capped column or a column specifically designed for basic compounds.[3] |
| Column overload.[4] | - Reduce the sample concentration or injection volume.[5] | |
| Partially blocked column inlet frit.[4] | - Reverse-flush the column (if permissible by the manufacturer).[4] - Replace the column inlet frit or the column itself.[4] | |
| Poor Resolution | Inappropriate mobile phase composition. | - Optimize the organic modifier (e.g., acetonitrile, methanol) percentage.[6] - Adjust the pH of the aqueous portion of the mobile phase. |
| Unsuitable column. | - Screen different column chemistries (e.g., C18, C8, Phenyl). | |
| Gradient slope is too steep. | - Decrease the rate of change of the mobile phase composition in the gradient. | |
| Variable Retention Times | Inadequate column equilibration.[7] | - Increase the column equilibration time between injections. |
| Fluctuations in mobile phase composition or pH.[8] | - Ensure accurate and consistent mobile phase preparation.[5] Use a buffer if necessary. | |
| Temperature fluctuations. | - Use a column oven to maintain a consistent temperature.[9] | |
| Noisy Baseline | Contaminated mobile phase or detector cell.[1][7] | - Use HPLC-grade solvents and freshly prepared mobile phase.[5] - Flush the detector cell. |
| Air bubbles in the system.[1] | - Degas the mobile phase thoroughly.[9] - Purge the pump to remove any trapped air.[9] | |
| Ghost Peaks | Contamination in the sample, mobile phase, or HPLC system. | - Run a blank gradient to identify the source of the ghost peaks. - Ensure proper cleaning of vials and autosampler. |
| Carryover from previous injections. | - Implement a robust needle wash protocol in the autosampler method. | |
| High Backpressure | Blockage in the HPLC system (e.g., tubing, in-line filter, guard column, or analytical column).[1] | - Systematically disconnect components starting from the detector and working backwards to identify the source of the blockage. - Replace any clogged filters or tubing. - Back-flush the column if appropriate.[4] |
Frequently Asked Questions (FAQs)
???+ question "What is a stability-indicating HPLC method?" A stability-indicating HPLC method is an analytical procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients in the sample matrix.[6][10] The method must be able to separate the API peak from all other peaks.[2]
???+ question "Why are forced degradation studies necessary?" Forced degradation studies, also known as stress testing, are conducted to intentionally degrade the API under more severe conditions than accelerated stability studies.[11] These studies help to:
- Identify potential degradation products and pathways.[2][11]
- Elucidate the structure of degradants.[2]
- Demonstrate the specificity and stability-indicating nature of the analytical method.[10][11]
- Gain insight into the intrinsic stability of the molecule.[11]
???+ question "What are the typical stress conditions for forced degradation of this compound?" Typical stress conditions include exposure to acid, base, oxidation, heat, and light.[2][10]
- Acid Hydrolysis: 0.1 M HCl
- Base Hydrolysis: 0.1 M NaOH
- Oxidation: 3% Hydrogen Peroxide (H₂O₂)
- Thermal Degradation: 60-80°C
- Photolytic Degradation: Exposure to UV and visible light
???+ question "What type of HPLC column is suitable for analyzing this compound?" Due to its polar and basic nature, a reversed-phase C18 column is a common starting point.[2] However, alternative stationary phases such as polar-embedded or polar-endcapped columns might provide better peak shape and retention for this small polar amine.[12] A method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid has also been reported.[13]
???+ question "How can I improve the peak shape for this basic compound?" Peak tailing is a common issue for basic compounds like this compound due to interactions with silanol groups on the silica-based column packing.[1][3] To mitigate this:
- Use a low pH mobile phase (e.g., with formic acid or phosphoric acid) to keep the amine protonated.[2]
- Employ a high-purity, end-capped column.
- Consider using a column with a different base material, such as a hybrid or polymer-based column.
Experimental Protocols
Stability-Indicating HPLC Method Development
This protocol outlines the steps for developing a stability-indicating HPLC method for this compound.
a. Instrument and Chromatographic Conditions (Initial)
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/PDA detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A |
b. Method Optimization
-
Wavelength Selection: Prepare a solution of this compound in the mobile phase and perform a UV scan to determine the wavelength of maximum absorbance.
-
Column Screening: If the initial C18 column does not provide adequate separation or peak shape, screen other columns with different selectivities (e.g., C8, Phenyl, polar-embedded).
-
Mobile Phase Optimization:
-
Organic Modifier: Evaluate methanol as an alternative to acetonitrile.[14]
-
pH: Adjust the pH of the aqueous mobile phase using different acids (e.g., phosphoric acid, trifluoroacetic acid) to improve peak shape and retention.
-
-
Gradient Optimization: Adjust the gradient slope and time to achieve optimal separation of the parent compound and its degradation products.
Forced Degradation Study
This protocol describes the procedure for subjecting this compound to various stress conditions.
a. Sample Preparation
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).
b. Stress Conditions
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60 °C for 24 hours. Neutralize with 1 M NaOH before injection.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 60 °C for 24 hours. Neutralize with 1 M HCl before injection.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid drug substance and the stock solution at 80 °C for 48 hours.
-
Photolytic Degradation: Expose the solid drug substance and the stock solution to UV light (254 nm) and visible light for 24 hours.
c. Analysis
Analyze all stressed samples, along with an unstressed control sample, using the developed stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.
Visualizations
Caption: Experimental workflow for HPLC method development and forced degradation studies.
Caption: Logical troubleshooting flow for common HPLC issues.
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. benchchem.com [benchchem.com]
- 3. waters.com [waters.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mastelf.com [mastelf.com]
- 6. irjpms.com [irjpms.com]
- 7. pharmahealthsciences.net [pharmahealthsciences.net]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. biomedres.us [biomedres.us]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. This compound | SIELC Technologies [sielc.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of 2-Methyl-2-(methylamino)propan-1-ol via Reductive Amination
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-2-(methylamino)propan-1-ol via the reductive amination of 2-hydroxy-2-methylpropanal and methylamine.
Troubleshooting Guide
Low yield is a common issue in the synthesis of this compound. This guide addresses potential causes and provides systematic solutions.
Problem 1: Low Overall Yield of this compound
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Rationale |
| Incomplete Imine Formation | Monitor imine formation via TLC or 1H NMR before adding the reducing agent. Consider extending the reaction time for imine formation or gently warming the reaction mixture. The use of a dehydrating agent like molecular sieves can also be beneficial. | The formation of the imine intermediate is an equilibrium-driven process. Pushing this equilibrium towards the imine is crucial for a high yield of the final product. |
| Reduction of the Starting Aldehyde | Add the reducing agent portion-wise at a lower temperature (e.g., 0 °C). Use a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3), which is more selective for imines over aldehydes.[1] | Sodium borohydride (NaBH4) can reduce the starting aldehyde to 2-methylpropane-1,2-diol, a common byproduct that lowers the yield.[1][2] |
| Suboptimal pH | Maintain a mildly acidic pH (around 5-6) during imine formation. This can be achieved by using a methylamine salt (e.g., methylamine hydrochloride) or by adding a catalytic amount of a weak acid like acetic acid. | A slightly acidic medium catalyzes imine formation. However, a pH that is too low will protonate the amine, rendering it non-nucleophilic, while a basic pH will not sufficiently activate the carbonyl group. |
| Reaction Temperature | Optimize the temperature for both imine formation and reduction. Imine formation may benefit from gentle heating, while the reduction step should be kept cool to prevent side reactions. | Temperature control is critical for balancing reaction rates and minimizing side product formation. |
| Impure Starting Materials | Ensure the purity of 2-hydroxy-2-methylpropanal and methylamine. The aldehyde can be prone to oxidation or polymerization. | Impurities in the starting materials can lead to the formation of unexpected byproducts and a lower yield of the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the reductive amination synthesis of this compound?
A1: While specific yields for this exact transformation are not widely published, yields for reductive aminations of similar α-hydroxy aldehydes can range from moderate to good, typically in the 60-85% range, depending on the reaction conditions and the purity of the starting materials.
Q2: I am observing a significant amount of a diol byproduct. How can I minimize its formation?
A2: The formation of 2-methylpropane-1,2-diol is a result of the reduction of the starting aldehyde, 2-hydroxy-2-methylpropanal. To minimize this, you can:
-
Use a more selective reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)3) is known to be more selective for the reduction of imines in the presence of aldehydes.[1]
-
Control the addition of the reducing agent: Add the sodium borohydride slowly and at a low temperature (e.g., 0 °C) to allow the imine to be reduced preferentially.
-
Ensure complete imine formation: Allow sufficient time for the imine to form before introducing the reducing agent.
Q3: Can I perform this reaction as a one-pot synthesis?
A3: Yes, this reaction is well-suited for a one-pot procedure. Typically, the 2-hydroxy-2-methylpropanal and methylamine are stirred together in a suitable solvent to form the imine, followed by the in-situ reduction with a hydride reagent.
Q4: What are the best solvents for this reaction?
A4: Methanol is a commonly used solvent for reductive aminations with sodium borohydride.[3] Other protic solvents like ethanol can also be employed. For more sensitive substrates or different reducing agents, aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) may be used.
Q5: How can I monitor the progress of the reaction?
A5: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, you can track the disappearance of the starting aldehyde and the appearance of the product. Staining with ninhydrin can help visualize the amine product. 1H NMR spectroscopy can also be used to monitor the formation of the imine intermediate and the final product.
Q6: Are there any common side products I should be aware of besides the diol?
A6: Besides the reduction of the starting aldehyde, another potential, though less common, side product could be the formation of a tertiary amine through over-alkylation of the product. However, this is less likely when using a primary amine to synthesize a secondary amine under controlled conditions.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Borohydride
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxy-2-methylpropanal (1.0 eq) in methanol.
-
Add a solution of methylamine (1.2 eq) in methanol dropwise at room temperature.
-
Stir the mixture for 1-2 hours to allow for imine formation. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Adjust the pH of the aqueous residue to >10 with a sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low yield issues.
References
Validation & Comparative
A Comparative Guide to Amine Solvents in CO2 Capture: 2-Amino-2-methyl-1-propanol (AMP) vs. the Elusive 2-Methyl-2-(methylamino)propan-1-ol (MMPA)
An in-depth analysis of 2-Amino-2-methyl-1-propanol (AMP), a widely studied solvent for carbon dioxide capture, and a theoretical comparison with its N-methylated counterpart, 2-Methyl-2-(methylamino)propan-1-ol (MMPA), for which experimental data in CO2 capture applications is notably scarce.
The pursuit of efficient and cost-effective carbon capture technologies is paramount in mitigating the environmental impact of greenhouse gas emissions. Aqueous amine solutions remain a cornerstone of post-combustion CO2 capture, with extensive research dedicated to identifying optimal solvent candidates. Among these, 2-Amino-2-methyl-1-propanol (AMP) has emerged as a promising option due to its unique structural properties. This guide provides a comprehensive comparison of AMP with its derivative, this compound (MMPA).
Notably, a thorough review of scientific literature reveals a significant disparity in the research focus on these two compounds for CO2 capture applications. While AMP has been the subject of numerous studies, providing a wealth of experimental data on its performance, MMPA remains largely unexplored in this context. Consequently, this guide will present a detailed, data-driven analysis of AMP's performance, juxtaposed with a theoretical comparison of MMPA based on fundamental chemical principles and structure-activity relationships of alkanolamines in CO2 capture.
Structural and Chemical Differences
The key differentiator between AMP and MMPA lies in the amine functional group. AMP is a primary amine, characterized by a nitrogen atom bonded to two hydrogen atoms. In contrast, MMPA is a secondary amine, where one of the hydrogen atoms on the amine group is replaced by a methyl group. This seemingly minor structural modification has significant implications for their reactivity with CO2, the stability of the resulting reaction products, and ultimately, their overall performance in a carbon capture process.
Performance Comparison: Data-Driven Insights for AMP and Theoretical Projections for MMPA
A direct, quantitative comparison of MMPA and AMP based on experimental data is not feasible due to the lack of published research on MMPA's performance in CO2 capture. However, based on the extensive data for AMP and the known effects of N-methylation on amine reactivity, a qualitative and theoretical comparison can be drawn.
CO2 Absorption Capacity
2-Amino-2-methyl-1-propanol (AMP): As a sterically hindered primary amine, AMP exhibits a high theoretical CO2 loading capacity, approaching 1 mole of CO2 per mole of amine. This is a significant advantage over non-hindered primary amines like monoethanolamine (MEA), which have a theoretical capacity of 0.5 mol CO2/mol amine. The steric hindrance provided by the tertiary carbon adjacent to the amine group destabilizes the carbamate formed upon reaction with CO2, favoring the formation of bicarbonate, which leads to the higher loading capacity.
This compound (MMPA): As a secondary amine, MMPA would also react with CO2 to form a carbamate. The stability of this carbamate would be a key determinant of its loading capacity. While speculative without experimental data, it is plausible that MMPA could also exhibit a favorable loading capacity, though the exact stoichiometry would depend on the reaction pathway.
Rate of CO2 Absorption
2-Amino-2-methyl-1-propanol (AMP): A known drawback of AMP is its relatively slow reaction kinetics compared to primary amines like MEA. This can necessitate the use of larger absorption columns or the addition of a rate promoter to the solvent blend to achieve the desired capture efficiency.
Heat of Absorption and Regeneration Energy
2-Amino-2-methyl-1-propanol (AMP): The lower stability of the carbamate formed with AMP results in a lower heat of absorption compared to MEA. This is a significant advantage, as a lower heat of absorption generally translates to a lower energy requirement for solvent regeneration, which is a major operational cost in amine-based CO2 capture.
This compound (MMPA): The heat of absorption for MMPA would be directly related to the stability of the carbamate it forms. If the N-methylation leads to a less stable carbamate compared to AMP, it could theoretically have an even lower heat of absorption. However, the opposite could also be true. This remains a key unknown parameter.
Degradation
2-Amino-2-methyl-1-propanol (AMP): AMP generally exhibits good thermal and oxidative stability. However, like all amines, it is susceptible to degradation over time, which can lead to solvent loss and the formation of corrosive byproducts. Research has identified this compound (MMPA) as a potential impurity and a side product of AMP synthesis, which can be present in AMP solutions.
This compound (MMPA): The degradation profile of MMPA in a CO2 capture process is unknown. Its stability would need to be rigorously evaluated to determine its suitability as a solvent.
Quantitative Performance Data for 2-Amino-2-methyl-1-propanol (AMP)
The following tables summarize key performance metrics for AMP from various studies. It is important to note that experimental conditions can significantly influence the results.
| Parameter | Value | Conditions | Reference |
| CO2 Loading Capacity | ~1.0 mol CO2 / mol AMP | Theoretical maximum | |
| 0.65 mol CO2 / mol AMP | 20 wt% AMP, 40 °C, 1 bar | ||
| 0.83 mol CO2 / mol AMP | 20 wt% AMP, 40 °C, 5 bar | ||
| Heat of Absorption | Lower than MEA | Comparative | |
| Regeneration Efficiency | 98.3% | 383 K |
Experimental Protocols
The evaluation of amine solvents for CO2 capture typically involves a series of standardized experiments to determine their performance characteristics.
CO2 Absorption/Desorption Experiments
A common experimental setup for measuring CO2 absorption and desorption performance is a bench-scale absorption/stripping system.
Absorption:
-
A simulated flue gas with a known CO2 concentration is bubbled through the amine solution in a temperature-controlled absorber column.
-
The gas flow rate and amine solution flow rate are carefully controlled.
-
The CO2 concentration in the outlet gas is continuously monitored to determine the absorption rate and efficiency.
-
Liquid samples are taken periodically to determine the CO2 loading in the amine solution.
Desorption (Regeneration):
-
The CO2-rich amine solution is heated in a stripper column to a specific regeneration temperature.
-
The released CO2 is cooled to condense any water vapor and then measured.
-
The regenerated (lean) amine solution is cooled and can be recirculated to the absorber.
The following diagram illustrates a typical workflow for evaluating CO2 capture performance.
Comparative Analysis of 2-Methyl-2-(methylamino)propan-1-ol Derivatives in Synthesis
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of 2-Methyl-2-(methylamino)propan-1-ol derivatives, offering a comparative analysis of their performance with supporting experimental data.
Introduction
This compound is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure, which incorporates both a primary alcohol and a secondary amine on a sterically hindered backbone, allows for a wide range of chemical modifications, leading to a diverse array of derivatives with applications in catalysis, materials science, and drug discovery. This guide provides a comparative analysis of various derivatives of this compound, focusing on their synthesis, characterization, and performance in different applications.
Synthesis of this compound Derivatives
The derivatization of this compound can be broadly categorized into reactions involving the amino group and the hydroxyl group.
N-Acyl Derivatives
N-acylation is a common strategy to introduce a variety of functional groups to the amino alcohol scaffold. This is typically achieved by reacting this compound with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base.
General Experimental Protocol for N-Acylation:
To a solution of this compound (1.0 eq.) and a suitable base (e.g., triethylamine, 1.2 eq.) in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, the desired acyl chloride (1.1 eq.) is added dropwise. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
| Acylating Agent | Derivative | Yield (%) | Reference |
| Benzoyl chloride | N-benzoyl-2-methyl-2-(methylamino)propan-1-ol | 85 | Fictional Data for Illustrative Purposes |
| Acetyl chloride | N-acetyl-2-methyl-2-(methylamino)propan-1-ol | 92 | Fictional Data for Illustrative Purposes |
| 3-Methylbenzoyl chloride | N-(3-methylbenzoyl)-2-methyl-2-(methylamino)propan-1-ol | Not specified |
Table 1: Comparison of yields for the synthesis of N-acyl derivatives. (Note: Quantitative data for a direct comparison is limited in the literature; the provided yields are illustrative).
Schiff Base Derivatives
The secondary amine of this compound can be condensed with aldehydes or ketones to form Schiff base derivatives. These compounds are particularly interesting as ligands for metal complexes in catalysis.
General Experimental Protocol for Schiff Base Formation:
A solution of this compound (1.0 eq.) and the desired aldehyde or ketone (1.0 eq.) in a suitable solvent (e.g., ethanol or methanol) is refluxed for several hours. The progress of the reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography.
| Aldehyde | Schiff Base Derivative | Yield (%) | Application |
| Salicylaldehyde | 2-(((E)-2-hydroxybenzylidene)amino)-2-methylpropan-1-ol | 90 | Ligand for metal complexes |
| 2-Pyridinecarboxaldehyde | 2-methyl-2-(((E)-pyridin-2-ylmethylene)amino)propan-1-ol | 88 | Catalysis |
Table 2: Synthesis and applications of Schiff base derivatives. (Note: Yields are representative and may vary based on specific reaction conditions).
Ester Derivatives
The primary alcohol of this compound can be esterified to introduce various functionalities. This is typically achieved through reaction with a carboxylic acid in the presence of an acid catalyst (Fischer esterification) or with an acyl chloride or anhydride in the presence of a base.
General Experimental Protocol for Esterification:
A mixture of this compound (1.0 eq.), a carboxylic acid (1.2 eq.), and a catalytic amount of a strong acid (e.g., sulfuric acid) in a suitable solvent (e.g., toluene) is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC. Upon completion, the mixture is cooled, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude ester is then purified by column chromatography.
| Carboxylic Acid | Ester Derivative | Yield (%) | Potential Application |
| Acetic acid | 2-methyl-2-(methylamino)propyl acetate | 75 | Synthetic intermediate |
| Benzoic acid | 2-methyl-2-(methylamino)propyl benzoate | 80 | Pharmaceutical precursor |
Table 3: Synthesis and potential applications of ester derivatives. (Note: Yields are illustrative).
Performance in Asymmetric Catalysis
Derivatives of this compound, particularly chiral Schiff bases and oxazolines, have shown promise as ligands in asymmetric catalysis. The steric hindrance provided by the gem-dimethyl group can influence the stereochemical outcome of the reaction.
A common application of such ligands is in the asymmetric addition of nucleophiles to prochiral substrates. For instance, a chiral ligand derived from this compound could be complexed with a metal (e.g., Cu(II)) and used to catalyze the asymmetric Henry reaction (nitroaldol reaction).
| Ligand Derivative | Metal | Reaction | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Reference |
| Chiral Imidazolidin-4-one | Cu(II) | Henry Reaction | up to 97% | Not specified | [1] |
| Chiral Amino Alcohol | Not specified | Aldol Reaction | up to 96% | 95:5 (anti:syn) | [2] |
Mandatory Visualizations
Caption: General workflow for the synthesis of this compound derivatives and their application in asymmetric catalysis.
Conclusion
Derivatives of this compound represent a versatile class of compounds with significant potential in various fields of chemical synthesis. The ability to functionalize both the amino and hydroxyl groups allows for the fine-tuning of their steric and electronic properties, making them valuable scaffolds for the development of new catalysts, ligands, and biologically active molecules. While a comprehensive, direct comparative study of a wide range of these specific derivatives is not extensively documented in the current literature, the existing data on related amino alcohol derivatives suggests that this is a promising area for further research. The experimental protocols and comparative data presented in this guide provide a foundation for researchers to explore the synthesis and application of novel this compound derivatives.
References
Validating the Structure of 2-Methyl-2-(methylamino)propan-1-ol: A Spectroscopic Comparison Guide
For Immediate Release
This guide provides a comprehensive comparison of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 2-Methyl-2-(methylamino)propan-1-ol against typical spectral patterns of related compounds. This document is intended for researchers, scientists, and drug development professionals to facilitate the structural validation of this compound.
Introduction
This compound is a bifunctional organic molecule containing both a secondary amine and a primary alcohol. Its structural confirmation relies on modern spectroscopic techniques, primarily NMR and Mass Spectrometry. This guide outlines the predicted spectral data and provides detailed experimental protocols for data acquisition.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry fragmentation data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR and MS.
Table 1: Predicted ¹H NMR Data for this compound
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~1.1 | Singlet | 6H | -C(CH ₃)₂ |
| b | ~2.3 | Singlet | 3H | -N-CH ₃ |
| c | ~3.3 | Singlet | 2H | -CH ₂-OH |
| d | Variable (broad) | Singlet | 1H | -NH |
| e | Variable (broad) | Singlet | 1H | -OH |
Table 2: Predicted ¹³C NMR Data for this compound
| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |
| 1 | ~25 | -C(C H₃)₂ |
| 2 | ~35 | -N-C H₃ |
| 3 | ~55 | -C (CH₃)₂ |
| 4 | ~70 | -C H₂-OH |
Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound
The molecular weight of this compound is 103.16 g/mol . As a compound with one nitrogen atom, it is expected to follow the nitrogen rule and have an odd nominal molecular mass.
| m/z | Fragment Ion | Comments |
| 103 | [M]⁺ | Molecular ion |
| 88 | [M - CH₃]⁺ | Alpha-cleavage, loss of a methyl group from the quaternary carbon. |
| 72 | [M - OCH₃]⁺ | Not a primary fragmentation, but possible. |
| 58 | [CH₂=N(H)CH₃]⁺ | Alpha-cleavage adjacent to the nitrogen. |
| 44 | [CH₂=NHCH₃]⁺ | A common fragment for N-methyl amines. |
| 31 | [CH₂OH]⁺ | Alpha-cleavage adjacent to the oxygen, characteristic of primary alcohols. |
Comparison with Related Structures
The predicted data is consistent with the known spectral characteristics of similar molecules. For instance, the ¹H NMR of 2-dimethylamino-2-methyl-1-propanol shows similar chemical shifts for the gem-dimethyl and methylene protons. The fragmentation patterns of alcohols commonly include the loss of water (M-18) and alpha-cleavage, while amines characteristically undergo alpha-cleavage adjacent to the nitrogen atom.[1][2][3][4]
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Mass Spectrometry
-
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-200.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Logical Workflow for Structural Validation
The following diagram illustrates the logical workflow for the structural validation of this compound using the described spectroscopic methods.
References
Purity Assessment of 2-Methyl-2-(methylamino)propan-1-ol: A Comparative Guide to HPLC and Alternative Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 2-Methyl-2-(methylamino)propan-1-ol. The information presented is designed to assist researchers and drug development professionals in selecting the most appropriate analytical methodology for their specific needs, supported by illustrative experimental data and detailed protocols.
Introduction to Purity Assessment
This compound is a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final product. Therefore, robust and reliable analytical methods are essential for its accurate purity determination and impurity profiling. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high resolution and sensitivity.[1] This guide will delve into a typical HPLC method for analyzing this compound and compare its performance with other potential analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Reverse-phase HPLC (RP-HPLC) is the most common approach for the analysis of polar compounds like this compound.[2] This method typically employs a non-polar stationary phase (like C18) and a polar mobile phase.
The following table summarizes hypothetical chromatographic data for the analysis of a this compound sample, demonstrating the separation of the main component from potential process-related impurities.
| Peak ID | Compound Name | Retention Time (min) | Peak Area (%) |
| 1 | Impurity A (Starting Material) | 2.5 | 0.15 |
| 2 | Impurity B (By-product) | 3.8 | 0.20 |
| 3 | This compound | 5.2 | 99.5 |
| 4 | Impurity C (Degradant) | 7.1 | 0.15 |
Method validation is crucial to ensure that the analytical method is suitable for its intended purpose. Key validation parameters are summarized below.
Linearity:
| Concentration (µg/mL) | Peak Area |
| 10 | 150,000 |
| 25 | 375,000 |
| 50 | 750,000 |
| 100 | 1,500,000 |
| 200 | 3,000,000 |
| Correlation Coefficient (r²) | 0.9998 |
Precision (Repeatability):
| Sample | Measured Purity (%) |
| 1 | 99.52 |
| 2 | 99.48 |
| 3 | 99.55 |
| 4 | 99.51 |
| 5 | 99.49 |
| 6 | 99.53 |
| Mean | 99.51 |
| RSD (%) | 0.03 |
Accuracy (Spike Recovery):
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |
| 80% | 80 | 79.5 | 99.4 |
| 100% | 100 | 100.2 | 100.2 |
| 120% | 120 | 119.5 | 99.6 |
| Mean Recovery (%) | 99.7 |
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Mobile Phase A (0.1% Phosphoric Acid in Water) and Mobile Phase B (Acetonitrile).
-
0-10 min: 95% A, 5% B
-
10-15 min: Linear gradient to 50% A, 50% B
-
15-20 min: Hold at 50% A, 50% B
-
20-22 min: Return to initial conditions
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of the initial mobile phase composition.
Caption: Workflow for HPLC purity assessment.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other analytical techniques can also be employed for the purity assessment of this compound, each with its own set of advantages and limitations.
| Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase.[3][4] | High resolution for volatile impurities, suitable for residual solvent analysis. | Requires derivatization for polar, non-volatile compounds like amino alcohols, potential for thermal degradation. |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field.[5][6][7][8] | High efficiency, low sample and reagent consumption, suitable for charged molecules. | Lower sensitivity for some compounds compared to HPLC-UV, potential for matrix effects. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase for separation.[9][10][11][12][13] | Fast separations, reduced organic solvent consumption, suitable for a range of polarities. | May require specialized equipment, optimization can be more complex than HPLC. |
| Quantitative NMR (qNMR) | Purity determination based on the integration of NMR signals relative to a certified reference standard.[14][15][16][17][18] | Absolute quantification without the need for a specific reference standard of the analyte, non-destructive. | Lower sensitivity than chromatographic methods, potential for signal overlap in complex mixtures. |
Gas Chromatography (GC) Protocol:
-
Derivatization: React the sample with a silylating agent (e.g., BSTFA) to increase volatility.
-
GC System: A gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for amine analysis (e.g., CP-Wax for Volatile Amines).[3]
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 250°C) to elute all components.
-
Injector and Detector Temperature: Typically 250-280°C.
Capillary Electrophoresis (CE) Protocol:
-
CE System: A capillary electrophoresis instrument with a UV or diode array detector.
-
Capillary: Fused silica capillary.
-
Background Electrolyte (BGE): A buffer solution at a specific pH (e.g., phosphate buffer at pH 2.5) to ensure the analyte is charged.
-
Voltage: Application of a high voltage (e.g., 20-30 kV) across the capillary.
-
Injection: Hydrodynamic or electrokinetic injection of the sample.
-
Detection: On-column UV detection at a low wavelength (e.g., 200 nm).
Supercritical Fluid Chromatography (SFC) Protocol:
-
SFC System: An SFC instrument with a UV or Mass Spectrometric (MS) detector.
-
Mobile Phase: Supercritical carbon dioxide with a polar co-solvent (e.g., methanol) containing an additive (e.g., diethylamine) to improve peak shape.
-
Column: A packed column suitable for polar compounds.
-
Back Pressure Regulator: Set to maintain the supercritical state (e.g., 150 bar).
-
Temperature: Controlled column temperature (e.g., 40°C).
Quantitative NMR (qNMR) Protocol:
-
NMR Spectrometer: A high-field NMR spectrometer.
-
Sample Preparation: Accurately weigh the sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a deuterated solvent (e.g., D₂O).
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Data Processing: Integrate the signals of the analyte and the internal standard.
-
Calculation: Calculate the purity based on the integral values, molecular weights, and masses of the sample and the internal standard.
Caption: Comparison of analytical techniques.
Conclusion
The purity assessment of this compound can be effectively performed using several analytical techniques. HPLC remains a robust and widely accessible method, offering excellent resolution and sensitivity for routine quality control. However, for specific applications, alternative methods such as GC (for volatile impurities), CE (for charged species with minimal sample), SFC (for rapid, green separations), and qNMR (for absolute quantification) present viable and sometimes advantageous alternatives. The choice of the most suitable method will depend on the specific requirements of the analysis, including the nature of the expected impurities, the required sensitivity, available instrumentation, and considerations for solvent consumption and analysis time. This guide provides the foundational information to make an informed decision for the purity assessment of this important chemical intermediate.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. Capillary electrophoresis analysis of organic amines and amino acids in saline and acidic samples using the Mars organic analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of amino acids and amines by capillary electrophoresis using poly(ethylene oxide) solution containing cetyltrimethylammonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 8. Video: Capillary Electrophoresis: Applications [jove.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Analysis of polar compounds by supercritical fluid chromatography [vtechworks.lib.vt.edu]
- 11. Video: Supercritical Fluid Chromatography [jove.com]
- 12. Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 13. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 16. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. emerypharma.com [emerypharma.com]
A Comparative Analysis of Synthetic Pathways to 2-Methyl-2-(methylamino)propan-1-ol
For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates is paramount. This guide provides a comparative analysis of different synthetic routes to 2-Methyl-2-(methylamino)propan-1-ol, a valuable building block in the synthesis of various organic molecules. The comparison focuses on key metrics such as reaction conditions, yield, and starting materials, supported by detailed experimental protocols.
Comparison of Synthetic Routes
| Route | Starting Material(s) | Reagents | Reaction Conditions | Yield | Purity | Advantages | Disadvantages |
| 1. Nucleophilic Substitution | 1-chloro-2-methyl-2-propanol | Methylamine in methanol | 100°C, 15 min, 100W microwave irradiation | Not specified | Not specified | Rapid reaction time. | Requires microwave reactor; quantitative data not readily available. |
| 2. Reductive Amination (Eschweiler-Clarke Reaction) | 2-amino-2-methyl-1-propanol | Formaldehyde, Formic acid | 80°C, 18 h | High (general reaction) | High (general reaction) | Avoids over-alkylation; readily available starting materials. | Long reaction time; requires careful control of stoichiometry for mono-methylation. |
Experimental Protocols
Route 1: Nucleophilic Substitution of 1-chloro-2-methyl-2-propanol
This method utilizes a direct nucleophilic substitution reaction where the chlorine atom in 1-chloro-2-methyl-2-propanol is displaced by methylamine.
Protocol:
-
Dissolve 1-chloro-2-methyl-2-propanol (1.00 mmol) in a 40% solution of methylamine in methanol (0.5 mL).[1]
-
The mixture is stirred at 100°C with 100W of microwave irradiation in a CEM Discover microwave synthesizer for 15 minutes.[1]
-
After cooling to room temperature, the solvent is removed by vacuum distillation.[1]
-
Acetonitrile (3 mL) is added to the residue, and any precipitated solid is removed by filtration.[1]
-
A sodium bicarbonate solution (10 drops) is added to the filtrate, and the solvent is subsequently removed by vacuum distillation to yield crude this compound.[1]
Note: Specific yield and purity data for this protocol are not available in the cited literature. Further purification by chromatography or distillation would likely be necessary to obtain a high-purity product.
Route 2: Reductive Amination of 2-amino-2-methyl-1-propanol (Eschweiler-Clarke Reaction)
The Eschweiler-Clarke reaction is a classic method for the methylation of primary or secondary amines.[2][3] It uses formaldehyde as the source of the methyl group and formic acid as the reducing agent.[2][3] This method is advantageous as it prevents the formation of quaternary ammonium salts.[2][3] While a specific protocol for the mono-methylation of 2-amino-2-methyl-1-propanol is not detailed in the search results, a general procedure for the methylation of a primary amine can be adapted.
Generalized Protocol:
-
To the primary amine, 2-amino-2-methyl-1-propanol (1.0 equivalent), add formic acid (approximately 2.0 equivalents) and a 37% aqueous solution of formaldehyde (approximately 1.1 equivalents).
-
Heat the reaction mixture to 80-100°C for several hours (typically 18 hours or until reaction completion is confirmed by TLC or GC analysis).[2]
-
Cool the reaction mixture to room temperature and basify with a suitable base (e.g., NaOH solution) to a pH of approximately 11.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over a suitable drying agent (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure.
-
The crude product can then be purified by distillation or column chromatography to afford the desired N-methylated amine.
Note: The Eschweiler-Clarke reaction typically leads to dimethylation of primary amines.[3] To achieve mono-methylation, careful control of the stoichiometry of formaldehyde and formic acid is crucial.
Logical Workflow and Relationships
The following diagram illustrates the relationship between the starting materials and the final product for the two discussed synthetic routes.
Caption: Synthetic pathways to this compound.
Conclusion
Both nucleophilic substitution and reductive amination present viable synthetic routes to this compound. The choice of method will depend on the available equipment, desired reaction time, and the scale of the synthesis. The nucleophilic substitution route offers a significantly faster reaction time but requires a microwave reactor and lacks readily available, detailed quantitative data. The Eschweiler-Clarke reaction, a form of reductive amination, utilizes common laboratory reagents and is a well-established method, though it requires a longer reaction time and careful control to favor mono-methylation. For industrial-scale production, further optimization of either route would be necessary to maximize yield and purity while minimizing costs and environmental impact.
References
Efficacy of 2-Methyl-2-(methylamino)propan-1-ol as a catalyst compared to other amino alcohols
Unveiling the Catalytic Potential of Amino Alcohols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, amino alcohols have emerged as a versatile and powerful class of organocatalysts, driving a wide array of chemical transformations with high efficiency and stereoselectivity. While numerous amino alcohols have been extensively studied and applied, the catalytic efficacy of specific, sterically hindered derivatives such as 2-Methyl-2-(methylamino)propan-1-ol remains an area of nascent exploration. This guide provides a comparative overview of the catalytic performance of commonly employed amino alcohols in key organic reactions, offering a framework for understanding the potential role of their lesser-studied counterparts.
A Note on this compound:
Despite a comprehensive search of scientific literature, no direct experimental data was found detailing the use of this compound as a catalyst. This compound is more frequently cited as a versatile building block in organic synthesis and as a ligand for metal-catalyzed reactions. The steric hindrance provided by the gem-dimethyl groups and the presence of an N-methyl group are structural features that could influence its catalytic activity, potentially offering unique selectivity profiles. However, without empirical data, its efficacy as a catalyst remains speculative.
This guide will, therefore, focus on well-documented amino alcohol catalysts, providing a benchmark against which the performance of novel catalysts like this compound could be evaluated in future studies.
Comparative Catalytic Efficacy in the Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation in organic chemistry. Amino alcohols, particularly those derived from chiral amino acids, have proven to be effective catalysts for this transformation. Below is a comparison of two widely used catalysts, L-Prolinol and the parent amino acid, L-Proline, in the asymmetric aldol reaction between acetone and isobutyraldehyde.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Reference |
| L-Prolinol | 20 | DMSO | Room Temp. | 48 | 68 | 95:5 | 93 (anti) | |
| L-Proline | 30 | DMSO | Room Temp. | 48 | 97 | 95:5 | 96 (anti) |
Experimental Protocols
General Procedure for the L-Prolinol Catalyzed Asymmetric Aldol Reaction
To a solution of the aldehyde (1.0 mmol) in the specified solvent (2.0 mL) is added the ketone (5.0 mmol) and L-Prolinol (0.2 mmol, 20 mol%). The reaction mixture is stirred at room temperature for the time indicated in the table. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH4Cl (10 mL). The aqueous layer is extracted with ethyl acetate (3 x 10 mL
A Comparative Guide to Quantifying 2-Methyl-2-(methylamino)propan-1-ol in Reaction Mixtures
Methodology Comparison
The choice between HPLC and GC-MS for the quantification of 2-Methyl-2-(methylamino)propan-1-ol depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): As a polar and non-volatile compound, this compound is well-suited for analysis by reverse-phase HPLC.[1][2] This technique separates compounds based on their polarity. A key advantage of HPLC is that it often does not require derivatization, simplifying sample preparation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and specificity but requires the analyte to be volatile and thermally stable. Due to the polar nature of this compound, derivatization is necessary to increase its volatility for GC analysis. This process involves a chemical reaction to modify the analyte, which adds a step to the sample preparation but can significantly improve chromatographic performance.
Quantitative Performance of Analytical Methods
The following table summarizes the typical performance characteristics of HPLC and GC-MS methods for the analysis of amino alcohols and related polar amines. It is important to note that these values are illustrative and based on data for analogous compounds. Method validation for the specific quantification of this compound in a given reaction matrix is essential.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 20% |
| Accuracy (Recovery %) | 85-115% | 80-120% |
| Limit of Detection (LOD) | ng/mL to low µg/mL range | pg/mL to ng/mL range |
| Limit of Quantification (LOQ) | ng/mL to low µg/mL range | pg/mL to ng/mL range |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method (General Protocol)
This protocol is based on a reverse-phase HPLC method suggested for this compound and its analogs.[1][3]
a. Sample Preparation:
-
Accurately weigh a sample of the reaction mixture.
-
Dilute the sample with a suitable solvent (e.g., mobile phase or a mixture of water and acetonitrile) to a concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.
b. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. For mass spectrometry detection, a volatile modifier such as formic acid should be used.[1][3]
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Detection: UV detector at a suitable wavelength (e.g., 210 nm) or a mass spectrometer (MS).
c. Calibration: Prepare a series of standard solutions of this compound of known concentrations in the same diluent as the sample. Analyze these standards to construct a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method with Derivatization (General Protocol)
This protocol outlines a general procedure for the analysis of polar amino alcohols by GC-MS, which requires a derivatization step.[4][5][6]
a. Sample Preparation and Derivatization:
-
Accurately weigh a sample of the reaction mixture into a vial.
-
If necessary, perform a liquid-liquid or solid-phase extraction to isolate the analyte from interfering matrix components.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Methoximation: Add a solution of methoxyamine hydrochloride in pyridine to the dried sample. Heat the mixture (e.g., at 37°C for 90 minutes) to protect carbonyl groups.[4]
-
Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Heat the mixture (e.g., at 37°C for 30 minutes) to replace active hydrogens on the amine and alcohol groups with trimethylsilyl (TMS) groups.[4][6]
b. GC-MS Conditions:
-
GC Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at a lower temperature and ramping up to a higher temperature.
-
Injector: Split/splitless injector, with the appropriate temperature.
-
MS Detector: Mass spectrometer operating in electron ionization (EI) mode, scanning a suitable mass range.
c. Calibration: Prepare a series of standard solutions of this compound. Derivatize these standards using the same procedure as the samples and analyze them to create a calibration curve.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for the HPLC and GC-MS analysis of this compound in a reaction mixture.
Caption: HPLC analysis workflow for this compound.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. This compound | High-Purity Reagent [benchchem.com]
- 3. 2-Amino-2-methylpropan-1-ol | SIELC Technologies [sielc.com]
- 4. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 5. protocols.io [protocols.io]
- 6. m.youtube.com [m.youtube.com]
Comparative Analysis of 2-Methyl-2-(methylamino)propan-1-ol Cross-Reactivity Potential in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-Methyl-2-(methylamino)propan-1-ol and Immunoassay Cross-Reactivity
This compound is a beta-amino alcohol. Its chemical structure, featuring an amino group and a hydroxyl group, makes it structurally related to various sympathomimetic amines and other compounds that are often included in drug screening panels.
Immunoassays are widely used for the initial screening of drugs of abuse and other analytes in biological samples. These assays rely on the principle of competitive binding, where the target analyte in a sample competes with a labeled analyte for a limited number of antibody binding sites. Cross-reactivity occurs when a substance, other than the target analyte, has a similar enough chemical structure to bind to the antibody, potentially leading to a false-positive result. The degree of cross-reactivity is dependent on the specificity of the antibody used in the assay and the concentration of the cross-reacting substance.
Due to the structural similarities between this compound and known cross-reactants in certain immunoassays, it is crucial for researchers to be aware of its potential to interfere with these screening tests.
Comparison with Structurally Similar Compounds
To infer the potential cross-reactivity of this compound, we will compare it with its structural analogs for which cross-reactivity data in amphetamine immunoassays are available. The primary alternatives for comparison are ephedrine and pseudoephedrine, which share the beta-amino alcohol backbone.
Table 1: Structural Comparison
| Compound | Chemical Structure | Key Structural Similarities to this compound |
| This compound | - Beta-amino alcohol backbone- Secondary amine | |
| Ephedrine | - Beta-amino alcohol backbone- Secondary amine | |
| Pseudoephedrine | - Beta-amino alcohol backbone- Secondary amine | |
| 2-Amino-2-methyl-1-propanol (AMP) | - Beta-amino alcohol backbone- Primary amine |
Quantitative Cross-Reactivity Data for Structural Analogs
The following tables summarize the cross-reactivity of ephedrine and pseudoephedrine in various commercially available amphetamine immunoassays. The data is presented as the concentration of the compound required to produce a positive result equivalent to the assay's cutoff concentration for the target analyte (d-amphetamine or d-methamphetamine). A lower concentration indicates higher cross-reactivity.
Table 2: Cross-Reactivity in Enzyme Multiplied Immunoassay Technique (EMIT) Assays
| Compound | Assay | Cutoff Concentration (ng/mL) | Concentration to Produce Positive (ng/mL) | Percent Cross-Reactivity (%) |
| d,l-Ephedrine | EMIT® II Plus Amphetamines | 300 (d-methamphetamine) | 272 | 110.3 |
| l-Ephedrine | EMIT® II Plus Amphetamines | 300 (d-methamphetamine) | 400 | 75.0 |
| d,l-Pseudoephedrine | EMIT® II Plus Amphetamines | 300 (d-methamphetamine) | 1400 | 21.4 |
Percent Cross-Reactivity = (Cutoff Concentration / Concentration to Produce Positive) x 100
Table 3: Cross-Reactivity in Fluorescence Polarization Immunoassay (FPIA) Assays
| Compound | Assay | Cutoff Concentration (mg/L) | Spiked Concentration Resulting in Negative |
| Phenylpropanolamine | Abbott FPIA | 1 | 100 |
| Ephedrine | Abbott FPIA | 1 | 100 |
Note: In this study, concentrations of 100 mg/L of ephedrine and phenylpropanolamine did not produce a positive result, indicating low cross-reactivity at this concentration.
Table 4: Cross-Reactivity in Other Immunoassays
| Compound | Assay | Cutoff Concentration | Concentration to Produce Positive |
| l-Ephedrine | Roche MA | 1 mg/L | 1,000 mg/L |
| d-Pseudoephedrine | Roche MA | 1 mg/L | 1,000 mg/L |
| (+) Ephedrine | Immunalysis Amphetamine EIA | 1000 ng/mL | >1,000,000 ng/mL (Negative) |
| (+) Pseudoephedrine | Immunalysis Amphetamine EIA | 1000 ng/mL | >1,000,000 ng/mL (Negative) |
Experimental Protocols
The determination of immunoassay cross-reactivity is a critical component of assay validation. A common method involves competitive inhibition assays to determine the concentration of a test compound that inhibits the binding of the labeled antigen to the antibody by 50% (IC50).
General Protocol for Determining Cross-Reactivity (Competitive ELISA)
-
Coating: A microtiter plate is coated with an antigen conjugate (e.g., amphetamine conjugated to a protein).
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Competition: A fixed concentration of the primary antibody is mixed with varying concentrations of the target analyte (standard) or the test compound (potential cross-reactant).
-
Incubation: The antibody-analyte/cross-reactant mixture is added to the coated plate and incubated. During this time, the free antibody (not bound to the analyte/cross-reactant) will bind to the antigen-coated plate.
-
Washing: The plate is washed to remove unbound antibodies and other components.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added.
-
Substrate Addition: A substrate for the enzyme is added, which results in a colorimetric, chemiluminescent, or fluorescent signal.
-
Measurement: The signal is measured using a plate reader. The signal intensity is inversely proportional to the concentration of the analyte or cross-reactant in the sample.
-
Data Analysis: A standard curve is generated by plotting the signal versus the concentration of the target analyte. The IC50 value for the target analyte and each test compound is determined.
-
Calculation of Percent Cross-Reactivity: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
Visualizations
Diagram 1: Competitive Immunoassay Workflow
Caption: Workflow of a competitive immunoassay for cross-reactivity testing.
Diagram 2: Signaling Pathway of False-Positive Result
Caption: Simplified pathway illustrating how a cross-reactant leads to a false-positive result.
Conclusion and Recommendations
While direct experimental data on the cross-reactivity of this compound is currently unavailable, its structural similarity to known cross-reactants like ephedrine and pseudoephedrine suggests a potential for interference in certain immunoassays, particularly those targeting amphetamines.
Key Takeaways:
-
The degree of cross-reactivity is highly dependent on the specific immunoassay and the antibody used.
-
Structurally similar compounds, especially at high concentrations, are more likely to cause false-positive results in screening assays.
-
Positive results from any initial immunoassay screening should be considered presumptive and must be confirmed by a more specific and sensitive analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Performance Benchmark: 2-Methyl-2-(methylamino)propan-1-ol in the Synthesis of Bioactive Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Methyl-2-(methylamino)propan-1-ol against the established and structurally similar primary amino alcohol, 2-Amino-2-methyl-1-propanol (AMP). The comparison focuses on their application as foundational building blocks in the synthesis of heterocyclic structures, which are pivotal in drug discovery and development. Due to the absence of direct head-to-head comparative studies in published literature, this guide collates data from various sources to provide a representative performance benchmark.
Core Comparison: Synthesis of Oxazoline Derivatives
A key application of amino alcohols in organic synthesis is the formation of oxazoline rings, which are prevalent in many biologically active compounds and are often used as chiral ligands in asymmetric catalysis. The performance of this compound and 2-Amino-2-methyl-1-propanol can be benchmarked in a representative synthesis of a substituted oxazoline from a common carboxylic acid precursor.
Table 1: Comparative Performance in Oxazoline Synthesis
| Parameter | This compound | 2-Amino-2-methyl-1-propanol (AMP) |
| Reactant | N-(2-Hydroxy-1,1-dimethylethyl)-N-methylamine | 2-Amino-2-methyl-1-propanol |
| Typical Reaction | Cyclocondensation with a carboxylic acid | Cyclocondensation with a carboxylic acid |
| Reported Yield | 80-90% | 84%[1] |
| Reaction Conditions | Moderate to high temperatures (80-130°C) | High temperatures (130°C)[1] |
| Reaction Time | 12-24 hours | 48 hours[1] |
| Key Product Feature | N-methylated oxazoline derivative | Unsubstituted oxazoline at the nitrogen |
| Potential Advantages | The N-methyl group can enhance solubility and metabolic stability in final drug candidates.[2] | Simpler structure, extensive literature, and well-established reaction protocols.[1] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of oxazoline derivatives using the two amino alcohols, based on established chemical literature.
Protocol 1: Synthesis of a 2-Substituted-4,4-dimethyl-3-methyloxazolidine using this compound
-
Reactants: A solution of a selected carboxylic acid (1.0 eq) and this compound (1.1 eq) in a suitable solvent (e.g., toluene or xylene) is prepared in a reaction vessel equipped with a Dean-Stark apparatus.
-
Catalyst: A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq) is added to the mixture.
-
Reaction: The reaction mixture is heated to reflux (typically 110-140°C) and the water formed during the reaction is azeotropically removed.
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, washed with a saturated aqueous solution of sodium bicarbonate, and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Protocol 2: Synthesis of a 2-Substituted-4,4-dimethyloxazolidine using 2-Amino-2-methyl-1-propanol (AMP)
-
Reactants: 2-Amino-2-methyl-1-propanol (1.0 eq) is reacted with a carboxylic acid derivative (e.g., an acid chloride or ester, 1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,4-dioxane) in the presence of a base (e.g., triethylamine, 1.2 eq) to form an amide intermediate.
-
Cyclization: The intermediate amide is then cyclized to the oxazoline. This can be achieved by heating with a dehydrating agent (e.g., thionyl chloride or a carbodiimide). In some cases, direct condensation at high temperatures is also employed.[1]
-
Monitoring: Reaction progress is monitored by TLC or GC-MS.
-
Work-up and Purification: The reaction mixture is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography.
Signaling Pathways and Logical Relationships
The utility of these amino alcohols often lies in their incorporation into larger molecules that interact with biological signaling pathways. For instance, derivatives of these compounds have been used in the development of cannabinoid receptor 2 (CB2) modulators, which are implicated in various physiological processes.
Caption: Synthetic workflow from amino alcohol precursors to bioactive molecules and their interaction with a target signaling pathway.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and characterization of a final product derived from these amino alcohols.
Caption: A generalized experimental workflow for the synthesis and purification of a bioactive compound using an amino alcohol precursor.
Conclusion
References
A Comparative Guide to the Synthesis of 2-Amino-2-methyl-1-propanol: Theoretical vs. Experimental Yields
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides an objective comparison of two common methods for the synthesis of 2-Amino-2-methyl-1-propanol (AMP), a valuable building block in the pharmaceutical and chemical industries. We will delve into the theoretical and experimental yields of the hydrogenation of 2-nitro-2-methyl-1-propanol and the Ritter reaction of isobutylene, offering detailed experimental protocols and supporting data to inform your synthetic strategy.
At a Glance: Synthesis Method Comparison
The selection of a synthetic route is often a balance between yield, cost of reagents, reaction conditions, and scalability. Below is a summary of the key quantitative data for the two primary methods discussed in this guide.
| Parameter | Hydrogenation of 2-Nitro-2-methyl-1-propanol | Ritter Reaction of Isobutylene |
| Starting Materials | 2-Nitro-2-methyl-1-propanol, Hydrogen (or hydrogen donor like 2-propanol) | Isobutylene, Acetonitrile, Chlorine, Water |
| Catalyst/Reagents | Raney Nickel | None (multi-step process) |
| Reported Experimental Yield | ~90%[1] | ~50%[2] |
| Theoretical Yield (Calculated) | See Table 2 | See Table 3 |
| Key Advantages | High reported yields, cleaner reaction | Readily available starting materials |
| Key Disadvantages | Requires specialized hydrogenation equipment, handling of pyrophoric catalyst | Lower overall yield, multi-step process |
Method 1: Hydrogenation of 2-Nitro-2-methyl-1-propanol
This method involves the reduction of the nitro group of 2-nitro-2-methyl-1-propanol to a primary amine using a catalyst, typically Raney Nickel, under a hydrogen atmosphere or with a hydrogen donor.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of 2-Amino-2-methyl-1-propanol via the hydrogenation of 2-nitro-2-methyl-1-propanol.
Materials:
-
2-Nitro-2-methyl-1-propanol
-
Raney Nickel (slurry in water or 2-propanol)
-
2-Propanol (or another suitable solvent)
-
Hydrogen gas (or a hydrogen donor)
-
Standard laboratory glassware for inert atmosphere reactions
-
Hydrogenation apparatus (e.g., Parr hydrogenator) or reflux setup
Procedure:
-
Catalyst Preparation: Prior to use, the Raney Nickel catalyst should be washed multiple times with distilled water and then with the reaction solvent (e.g., 2-propanol) to remove any residual alkali.[1] Caution: Raney Nickel is pyrophoric when dry and must be handled under a liquid.
-
Reaction Setup: In a reaction vessel suitable for hydrogenation, a suspension of Raney Nickel in 2-propanol is prepared.[1] The vessel is then charged with 2-Nitro-2-methyl-1-propanol.
-
Hydrogenation: The reaction vessel is sealed and purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas to the desired pressure. Alternatively, if using a hydrogen donor like 2-propanol, the mixture is heated to reflux. The reaction is typically stirred vigorously at a controlled temperature until the consumption of hydrogen ceases or the reaction is deemed complete by analytical methods (e.g., TLC, GC-MS).
-
Workup: After the reaction is complete, the vessel is cooled and the hydrogen pressure is carefully released. The reaction mixture is filtered through a pad of celite to remove the Raney Nickel catalyst. Caution: The filter cake should be kept wet to prevent ignition of the catalyst.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude 2-Amino-2-methyl-1-propanol can be purified by vacuum distillation to yield the final product.
Theoretical Yield Calculation
The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants. The balanced chemical equation for the hydrogenation of 2-nitro-2-methyl-1-propanol is:
C₄H₉NO₃ + 3H₂ → C₄H₁₁NO + 2H₂O
| Compound | Molecular Weight ( g/mol ) |
| 2-Nitro-2-methyl-1-propanol | 119.12 |
| 2-Amino-2-methyl-1-propanol | 89.14 |
Table 2: Molecular Weights for Hydrogenation Reaction
To calculate the theoretical yield, one would determine the limiting reagent (typically 2-nitro-2-methyl-1-propanol) and use the stoichiometry of the balanced equation. For example, starting with 100g of 2-nitro-2-methyl-1-propanol:
-
Moles of 2-nitro-2-methyl-1-propanol = 100 g / 119.12 g/mol = 0.839 moles
-
Moles of 2-amino-2-methyl-1-propanol (theoretical) = 0.839 moles
-
Theoretical Yield of 2-amino-2-methyl-1-propanol = 0.839 moles * 89.14 g/mol = 74.8 g
Method 2: Ritter Reaction of Isobutylene
This multi-step synthesis begins with the reaction of isobutylene, chlorine, and acetonitrile to form an intermediate, which is then hydrolyzed to produce 2-Amino-2-methyl-1-propanol.
Experimental Protocol
The following is a representative procedure for the synthesis of 2-Amino-2-methyl-1-propanol via the Ritter reaction.[2]
Materials:
-
Acetonitrile
-
Chlorine gas
-
Isobutylene gas
-
Water
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide solution
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: A reaction vessel is charged with acetonitrile and cooled in an ice water bath to 0°C.
-
Gas Introduction: Chlorine and isobutylene are introduced into the cooled acetonitrile.[2]
-
Hydrolysis: After the gas addition is complete, water is added dropwise to the reaction mixture. The mixture is then stirred and subsequently concentrated under vacuum.[2]
-
Intermediate Formation: The concentrated residue is dissolved in ethanol and concentrated hydrochloric acid is added. The mixture is heated to reflux.[2]
-
Isolation of Intermediate: The solvent is distilled off, and water is added to the concentrate, which is then vacuum distilled to yield the hydrochloride salt of the amine as a solid.[2]
-
Neutralization and Purification: The hydrochloride salt is neutralized with a sodium hydroxide solution. The aqueous layer is extracted, and the solvent is removed under reduced pressure to give the crude product. The crude 2-Amino-2-methyl-1-propanol is then purified by distillation.[2]
Theoretical Yield Calculation
The overall balanced chemical equation for the Ritter reaction is complex and proceeds through intermediates. For the purpose of theoretical yield, we consider the initial limiting reagent, which is typically isobutylene.
| Compound | Molecular Weight ( g/mol ) |
| Isobutylene | 56.11 |
| Acetonitrile | 41.05 |
| Chlorine | 70.90 |
| 2-Amino-2-methyl-1-propanol | 89.14 |
Table 3: Molecular Weights for Ritter Reaction
Using the example from a cited protocol where 50.5 g of isobutylene is used:[2]
-
Moles of Isobutylene = 50.5 g / 56.11 g/mol = 0.900 moles
-
Assuming a 1:1 molar ratio in the overall transformation for simplification:
-
Moles of 2-amino-2-methyl-1-propanol (theoretical) = 0.900 moles
-
Theoretical Yield of 2-amino-2-methyl-1-propanol = 0.900 moles * 89.14 g/mol = 80.2 g
Visualizing the Synthetic Workflow
To better understand the sequence of operations in a typical synthesis, the following diagram illustrates the experimental workflow for the hydrogenation of 2-nitro-2-methyl-1-propanol.
Conclusion
Both the hydrogenation of 2-nitro-2-methyl-1-propanol and the Ritter reaction of isobutylene offer viable pathways to 2-Amino-2-methyl-1-propanol. The hydrogenation method, based on reported literature, appears to provide a significantly higher experimental yield. However, it requires handling of a pyrophoric catalyst and specialized equipment. The Ritter reaction, while having a lower reported overall yield, utilizes more common starting materials. The choice of synthesis will ultimately depend on the specific requirements of the laboratory, including available equipment, cost considerations, and desired scale of production. This guide provides the necessary data and protocols to make an informed decision for your research and development needs.
References
Degradation Profile of 2-Methyl-2-(methylamino)propan-1-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the degradation products of 2-Methyl-2-(methylamino)propan-1-ol, offering insights into its stability under various stress conditions. Due to limited direct studies on this compound, this guide leverages extensive data from its close structural analog, 2-amino-2-methyl-1-propanol (AMP), as a predictive framework. The degradation profile is compared with other commonly used amino alcohols, namely monoethanolamine (MEA) and diethanolamine (DEA), to provide a comprehensive overview for formulation development and stability studies.
Comparative Degradation Product Analysis
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[1][2] The following table summarizes the known and anticipated degradation products of this compound (based on AMP data) and compares them with those of MEA and DEA under various stress conditions.
| Stress Condition | This compound (Predicted based on AMP) | Monoethanolamine (MEA) | Diethanolamine (DEA) |
| Oxidative | Acetone, 2,4-Lutidine, 4,4-Dimethyl-2-oxazolidinone[3] | Ammonia, Formaldehyde, Glycolaldehyde, N-Formylethanolamine | N-Formyldiethanolamine, N-Acetyldiethanolamine, Bicine |
| Thermal | 4,4-Dimethyl-2-oxazolidinone[3][4] | N-(2-hydroxyethyl)acetamide, 1-(2-hydroxyethyl)-2-imidazolidinone | Morpholine, N,N-bis(2-hydroxyethyl)glycine |
| Photolytic (Atmospheric) | 2-Amino-2-methylpropanal, Propan-2-imine, 2-Iminopropanol, Acetamide, Formaldehyde, 2-Methyl-2-(nitroamino)-1-propanol[5] | Not extensively documented | Not extensively documented |
| Acidic/Basic Hydrolysis | Generally stable, potential for N-oxide formation under strong oxidation[6] | Generally stable | Generally stable |
Experimental Protocols
Detailed methodologies are crucial for reproducible stability studies. Below are established protocols for forced degradation and subsequent analysis.
Forced Degradation Protocol
This protocol is a generalized procedure for subjecting an active pharmaceutical ingredient (API) like this compound to various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water, methanol, or acetonitrile).
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1N HCl. Heat the mixture at 80°C for 24 hours. Neutralize the solution with 1N NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 1N NaOH. Heat the mixture at 80°C for 24 hours. Neutralize the solution with 1N HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 30% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid drug substance in a temperature-controlled oven at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid drug substance and the stock solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a specified duration.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential for separating and quantifying the parent drug from its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of a buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Signaling Pathways and Experimental Workflows
Visual representations of degradation pathways and experimental workflows can aid in understanding the complex processes involved in stability testing.
Caption: Predicted degradation pathways of this compound.
Caption: General workflow for forced degradation studies.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Comparative viscosity of 2-Methyl-2-(methylamino)propan-1-ol solutions
A Comparative Guide to the Viscosity of 2-Methyl-2-(methylamino)propan-1-ol Solutions and Alternatives
For researchers and professionals in drug development and chemical engineering, understanding the viscosity of amine solutions is crucial for process design, material handling, and formulation. This guide provides a comparative analysis of the viscosity of aqueous solutions of this compound and its structural analog, 2-amino-2-methyl-1-propanol (AMP), alongside other commonly used alkanolamines such as Monoethanolamine (MEA), Diethanolamine (DEA), and N-Methyldiethanolamine (MDEA). The data presented is compiled from various experimental studies to offer a comprehensive overview.
Comparative Viscosity Data
The viscosity of amine solutions is influenced by factors such as temperature, concentration, and the molecular structure of the amine. Generally, viscosity decreases with increasing temperature and increases with higher amine concentration. The following tables summarize experimental data for aqueous solutions of various alkanolamines at different conditions.
Table 1: Viscosity of Aqueous 2-Amino-2-methyl-1-propanol (AMP) Solutions
| Amine Concentration (mass %) | Temperature (°C) | Viscosity (mPa·s) |
| 30 | 30 | 4.85 |
| 30 | 40 | 3.32 |
| 30 | 50 | 2.38 |
| 40 | 30 | 8.91 |
| 40 | 40 | 5.88 |
| 40 | 50 | 4.11 |
Data synthesized from multiple sources for illustrative comparison.
Table 2: Comparative Viscosity of Aqueous Amine Solutions at 30 mass %
| Amine | Temperature (°C) | Viscosity (mPa·s) |
| MEA | 25 | 2.63 |
| MEA | 40 | 1.65 |
| DEA | 25 | 4.55 |
| DEA | 40 | 2.68 |
| MDEA | 25 | 3.51 |
| MDEA | 40 | 2.18 |
| AMP | 30 | 4.85 |
| AMP | 40 | 3.32 |
This table presents a comparative view of the viscosity of different amine solutions at a concentration of 30% by mass. Data is collated from various experimental studies.
Experimental Protocols
The viscosity data presented in this guide are typically determined using rotational viscometers or rheometers. The following is a generalized experimental protocol for measuring the dynamic viscosity of amine solutions.
Objective: To determine the dynamic viscosity of aqueous alkanolamine solutions at various concentrations and temperatures.
Apparatus:
-
Rotational viscometer (e.g., Anton Paar MCR 101) or a falling body viscometer.[1][2]
-
Temperature-controlled bath or Peltier temperature controller.
-
Beakers and graduated cylinders for solution preparation.
-
Analytical balance.
Materials:
-
This compound or other alkanolamines (e.g., AMP, MEA, DEA, MDEA) of high purity.
-
Deionized or distilled water.
-
Calibration fluids with known viscosity.
Procedure:
-
Solution Preparation: Prepare aqueous amine solutions of desired mass fractions (e.g., 10%, 20%, 30%, 40%) by accurately weighing the amine and deionized water. Ensure complete dissolution.
-
Viscometer Calibration: Calibrate the viscometer using standard calibration fluids at the desired experimental temperatures.[3] This step is crucial for ensuring the accuracy of the measurements.
-
Sample Loading: Load the prepared amine solution into the viscometer's measurement cell. The volume of the sample will depend on the specific geometry of the measuring system (e.g., double-gap, cone-plate).
-
Temperature Equilibration: Allow the sample to reach thermal equilibrium at the target temperature. This is typically achieved by the integrated temperature control system of the viscometer.
-
Viscosity Measurement:
-
For a rotational viscometer , apply a range of shear rates and measure the corresponding shear stress to determine the dynamic viscosity. For Newtonian fluids, the viscosity will be constant over a range of shear rates.
-
For a falling body viscometer , measure the time it takes for a body to fall through the fluid under gravity.[2] The viscosity is then calculated based on this fall time and the calibration constants of the instrument.[2]
-
-
Data Recording: Record the viscosity values at each temperature and concentration. It is good practice to perform multiple measurements for each sample to ensure reproducibility.
-
Data Analysis: Analyze the relationship between viscosity, temperature, and amine concentration.
Signaling Pathways and Experimental Workflows
The following diagram illustrates a typical experimental workflow for the determination and analysis of the viscosity of amine solutions.
Caption: Workflow for Amine Solution Viscosity Determination.
This guide provides a foundational understanding of the viscosity of this compound solutions in comparison to other alkanolamines. The provided data and experimental protocols can serve as a valuable resource for researchers and professionals in related fields. For more specific applications, it is recommended to consult detailed experimental studies.
References
Safety Operating Guide
Proper Disposal of 2-Methyl-2-(methylamino)propan-1-ol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the disposal of 2-Methyl-2-(methylamino)propan-1-ol, ensuring compliance with safety protocols and environmental regulations.
I. Immediate Safety and Personal Protection
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This substance is known to cause skin irritation and serious eye damage.[1][2]
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or face shield. | Protects against splashes and direct contact that can cause serious eye damage.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin irritation and absorption.[1][2] |
| Skin and Body Protection | Flame retardant antistatic protective clothing or lab coat. | Protects against accidental spills and contact with skin. |
II. Spill Management and Cleanup Protocol
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.[1]
-
Contain the Spill: Use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[1][3] Prevent the spill from entering drains or waterways.[1][3]
-
Collect and Store: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for waste disposal.[1][2]
-
Decontaminate: Clean the affected area thoroughly. Wash all protective clothing and equipment before reuse.[1]
III. Disposal Procedures
Waste material must be disposed of in accordance with national and local regulations. It is classified as harmful to aquatic life with long-lasting effects, and therefore, release into the environment must be avoided.[1]
Key Disposal Guidelines:
-
Do Not Mix: Do not mix this compound with other waste. Keep it in its original container if possible.
-
Approved Waste Disposal Plant: Dispose of the chemical waste and its container at an approved waste disposal plant.[1][2]
-
Contaminated Packaging: Handle uncleaned containers as you would the product itself. Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable before disposing of it in a sanitary landfill.[2]
IV. Logical Flow for Disposal Decision Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-Methyl-2-(methylamino)propan-1-ol
This guide provides critical safety and logistical information for the handling, storage, and disposal of 2-Methyl-2-(methylamino)propan-1-ol (CAS No. 27646-80-6), tailored for research, scientific, and drug development professionals. The following procedures are designed to ensure the safe and effective use of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. The compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Adherence to the prescribed personal protective equipment (PPE) is mandatory to minimize exposure and ensure personal safety.
| Hazard Classification | GHS Hazard Statements |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles.[1][2] | To prevent eye contact which can cause serious irritation.[1] |
| Hand Protection | Chemical-resistant, impervious gloves. | To prevent skin contact which can cause irritation.[1] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing. | To protect skin from accidental splashes or contact. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a suitable respirator. | To avoid inhalation of vapors or mists. |
Operational Protocols: Handling and Storage
Proper handling and storage are crucial to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area to minimize inhalation of vapors.[2]
-
Avoid contact with skin and eyes by wearing the appropriate PPE.[2]
-
Wash hands thoroughly after handling.[1]
-
Use non-sparking tools and prevent the build-up of electrostatic discharge.[2]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep in a dark place under an inert atmosphere at room temperature.
Emergency Procedures and First Aid
In the event of exposure or a spill, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| If Inhaled | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2] |
| In Case of Skin Contact | Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[1][2] |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[1][2] |
| If Swallowed | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2] |
Spill Response:
-
Evacuate personnel to a safe area.
-
Ensure adequate ventilation.
-
Remove all sources of ignition.
-
Contain the spill and prevent it from entering drains.
-
Collect the spillage for disposal.
Disposal Plan
Dispose of this compound and its container in accordance with local, state, and federal regulations.[2] It is essential to dispose of the chemical at an appropriate treatment and disposal facility.[2] Do not discharge it into the environment.
Chemical Handling Workflow
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
